molecular formula C7H13NO3 B2610286 N-Acetyl-D-Norvaline CAS No. 57357-56-9; 7682-15-7

N-Acetyl-D-Norvaline

Cat. No.: B2610286
CAS No.: 57357-56-9; 7682-15-7
M. Wt: 159.185
InChI Key: BSYFPUSAWVWWDG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-Norvaline is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.185. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-D-Norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-Norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-acetamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFPUSAWVWWDG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function and Activity of N-Acetyl-D-Norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Unexplored Territory of N-Acetyl-D-Norvaline

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the nascent field of N-Acetyl-D-Norvaline's biological significance. As it stands, the scientific literature on this specific molecule is sparse, with its utility primarily documented in the realm of synthetic chemistry. However, the structural and chemical attributes of N-Acetyl-D-Norvaline, when viewed through the lens of its constituent parts—a D-amino acid, an N-acetyl group, and the norvaline side chain—present a compelling case for targeted biological investigation.

This document, therefore, deviates from a conventional review of established facts. Instead, it serves as a technical primer and a forward-looking roadmap. We will begin by firmly defining N-Acetyl-D-Norvaline and distinguishing it from its more studied relatives. Subsequently, we will construct a hypothesis-driven framework for its potential biological activities, drawing logical inferences from the known functions of L-norvaline, other D-amino acids, and N-acetylated amino acids. The core of this guide is a comprehensive suite of detailed, actionable experimental protocols designed to empower researchers to test these hypotheses and pioneer our collective understanding of N-Acetyl-D-Norvaline.

Foundational Understanding: Defining the Molecule

N-Acetyl-D-Norvaline is a derivative of the non-proteinogenic amino acid D-norvaline.[] The defining features of this molecule are:

  • D-Chirality: Unlike the L-amino acids that are the standard building blocks of proteins, N-Acetyl-D-Norvaline possesses a D-chiral center. This stereochemistry is critical as it can confer resistance to degradation by common proteases and may allow for unique interactions with biological targets like bacterial enzymes or specific receptors in the nervous system.[2]

  • N-Acetylation: The presence of an acetyl group on the alpha-amino group enhances the molecule's stability and solubility.[] This modification can also alter its transport across cellular membranes and the blood-brain barrier, as well as its interaction with enzymes.[3][4]

  • Norvaline Structure: As an analog of valine with a linear five-carbon side chain, the norvaline backbone presents distinct steric and electronic properties compared to its branched-chain counterpart.[5]

It is imperative to distinguish N-Acetyl-D-Norvaline from related compounds, as their biological activities are not interchangeable:

CompoundKey DistinctionsKnown Biological Activities
N-Acetyl-D-Norvaline D-isomer, acetylated.Primarily used in peptide synthesis; biological function largely uncharacterized.[]
L-Norvaline L-isomer, not acetylated.Potent arginase inhibitor, leading to increased nitric oxide (NO) bioavailability; shows neuroprotective and antihypertensive properties in preclinical studies.[5][6]
N-Acetyl-L-Norvaline L-isomer, acetylated.Studied as a reaction product in enzyme kinetics; does not appear to activate substrate hydrolysis by trypsin.[]
N-Acetyl-D-Valine D-isomer, acetylated, but with a branched side chain.Has been shown to inhibit some bacterial enzymes.[2]
N-Acetylcysteine (NAC) N-acetylated L-cysteine.Well-established antioxidant, glutathione precursor, and modulator of glutamatergic neurotransmission.[7][8]

Hypothesis-Driven Framework for Biological Activity

Based on the activities of structurally related molecules, we can propose several plausible, yet unproven, biological functions for N-Acetyl-D-Norvaline. These hypotheses form the basis for the experimental protocols detailed in the subsequent section.

Hypothesis 1: Neuromodulatory Activity via NMDA Receptor Interaction

The presence of a D-amino acid scaffold is a strong indicator of potential activity within the central nervous system. D-serine, for instance, is a well-known endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[9][10]

Proposed Mechanism: N-Acetyl-D-Norvaline, or a deacetylated metabolite (D-norvaline), may act as a modulator of the NMDA receptor. Its effects could be agonistic, antagonistic, or allosteric, potentially influencing glutamatergic neurotransmission. This could have implications for cognitive function and neurodegenerative processes.

NMDA_Hypothesis cluster_synapse Synaptic Cleft Pre-Synaptic Neuron Pre-Synaptic Neuron NMDAR NMDA Receptor Pre-Synaptic Neuron->NMDAR Glutamate Post-Synaptic Neuron Post-Synaptic Neuron NMDAR->Post-Synaptic Neuron Ca²+ Influx Synaptic Plasticity NADNor N-Acetyl-D-Norvaline Metabolite D-Norvaline (Metabolite) NADNor->Metabolite Deacetylation? Metabolite->NMDAR Modulation? (Agonist/Antagonist) Arginase_Hypothesis L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea Urea + Ornithine Arginase->Urea NO Nitric Oxide (NO) NOS->NO NADNor N-Acetyl-D-Norvaline NADNor->Arginase Inhibition? Effects Vasodilation Neuroprotection NO->Effects

Caption: Hypothetical arginase inhibition pathway for N-Acetyl-D-Norvaline.

Experimental Protocols for Functional Investigation

The following protocols are designed to be self-validating systems to rigorously test the proposed hypotheses.

Protocol: Assessing Neuromodulatory Activity

Objective: To determine if N-Acetyl-D-Norvaline modulates NMDA receptor activity.

Methodology: In Vitro Electrophysiology (Patch-Clamp)

  • Cell Culture:

    • Culture primary rat hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) expressing NMDA receptors.

    • Plate cells on poly-D-lysine coated coverslips suitable for electrophysiology.

  • Whole-Cell Patch-Clamp Recording:

    • Prepare an external solution containing Mg²⁺-free buffer to relieve the voltage-dependent block of NMDA receptors.

    • Prepare an internal pipette solution with appropriate ions and a Cs⁺-based solution to block K⁺ channels.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the cell at a holding potential of -60 mV.

  • Experimental Procedure:

    • Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM), to elicit a baseline inward current.

    • After establishing a stable baseline, co-apply varying concentrations of N-Acetyl-D-Norvaline (e.g., 1 µM to 1 mM) with NMDA and glycine.

    • Record changes in the inward current amplitude. An increase suggests agonistic or positive allosteric modulatory activity, while a decrease suggests antagonistic or negative modulatory activity.

    • Causality Check: Perform a washout step by perfusing with the NMDA/glycine solution alone to see if the baseline current is restored.

    • Control: As a positive control for antagonism, use a known NMDA receptor antagonist like AP5.

  • Data Analysis:

    • Measure the peak inward current for each concentration of N-Acetyl-D-Norvaline.

    • Normalize the current to the baseline NMDA-evoked current.

    • Plot a dose-response curve and calculate the EC₅₀ or IC₅₀ if a significant effect is observed.

Patch_Clamp_Workflow Start Start: Cultured Neurons Step1 Establish Whole-Cell Patch-Clamp Start->Step1 Re-establish Baseline Step2 Apply NMDA + Glycine (Establish Baseline Current) Step1->Step2 Re-establish Baseline Step3 Co-apply N-Acetyl-D-Norvaline (Test Concentrations) Step2->Step3 Re-establish Baseline Step4 Record Current Change Step3->Step4 Re-establish Baseline Step5 Washout Step4->Step5 Re-establish Baseline Step6 Analyze Data (Dose-Response Curve) Step4->Step6 Step5->Step2 Re-establish Baseline Step5->Step6 End End: Determine Effect on NMDA Receptor Step6->End

Caption: Experimental workflow for patch-clamp analysis of NMDA receptor modulation.

Protocol: Assessing Arginase Inhibition

Objective: To determine if N-Acetyl-D-Norvaline inhibits Arginase I or Arginase II.

Methodology: In Vitro Colorimetric Enzyme Assay

  • Reagents and Buffers:

    • Recombinant human Arginase I and Arginase II.

    • L-arginine solution (substrate).

    • Urea colorimetric detection kit (e.g., based on the diacetyl monoxime method).

    • Lysis buffer and assay buffer.

    • N-Acetyl-D-Norvaline stock solution.

    • L-Norvaline (positive control inhibitor).

  • Experimental Procedure:

    • Prepare a 96-well microplate.

    • In separate wells, add assay buffer, the respective arginase enzyme (I or II), and varying concentrations of N-Acetyl-D-Norvaline (e.g., 10 µM to 5 mM).

    • Include wells for:

      • Negative Control: Enzyme + buffer (no inhibitor).

      • Positive Control: Enzyme + buffer + L-Norvaline.

      • Blank: Buffer only (no enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the L-arginine substrate to all wells.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction according to the urea detection kit protocol (often with an acid solution).

    • Add the colorimetric reagents and incubate as required to develop the color.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~540 nm) using a microplate reader.

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of arginase activity for each N-Acetyl-D-Norvaline concentration relative to the negative control (100% activity).

    • Plot the percentage of activity against the log of the inhibitor concentration to determine the IC₅₀ value.

Arginase_Assay_Workflow Start Start: Prepare 96-well plate Step1 Add Arginase Enzyme + N-Acetyl-D-Norvaline (Test Concentrations & Controls) Start->Step1 Step2 Pre-incubate at 37°C Step1->Step2 Step3 Add L-Arginine (Substrate) to Initiate Reaction Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop Reaction & Add Colorimetric Reagents Step4->Step5 Step6 Measure Absorbance Step5->Step6 Step7 Calculate % Inhibition & Determine IC₅₀ Step6->Step7 End End: Quantify Arginase Inhibition Step7->End

Caption: Workflow for the in vitro colorimetric arginase inhibition assay.

Safety, Toxicology, and Future Directions

The toxicological profile of N-Acetyl-D-Norvaline is currently unknown. Studies on L-norvaline have raised concerns about potential cytotoxicity and mitochondrial dysfunction in vitro at concentrations as low as 125 µM. [11]However, these findings are debated, with some arguing that the concentrations used are not physiologically relevant and that L-norvaline demonstrates neuroprotective effects in vivo. [12] Given this uncertainty, it is crucial that any investigation into N-Acetyl-D-Norvaline includes rigorous cytotoxicity assays.

Future Research:

  • Pharmacokinetics: In vivo studies in rodent models are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-Acetyl-D-Norvaline. Does it cross the blood-brain barrier? Is it deacetylated in vivo?

  • In Vivo Efficacy Models: Should in vitro activity be confirmed, testing in animal models of neurological disorders (e.g., Alzheimer's disease models) or cardiovascular conditions (e.g., hypertension models) would be the logical next step.

  • Mechanism of Action: Deeper investigation into the specific binding sites and downstream signaling effects of N-Acetyl-D-Norvaline is essential for any potential therapeutic development.

Conclusion

N-Acetyl-D-Norvaline represents a molecule of untapped potential. While its current role is confined to the synthetic chemist's toolkit, its unique combination of a D-amino acid core, a stabilizing N-acetyl group, and a norvaline side chain provides a strong rationale for exploring its biological functions. The hypotheses and detailed experimental frameworks presented in this guide are intended to serve as a catalyst for this exploration. By systematically investigating its potential as a neuromodulator and an arginase inhibitor, the research community can elucidate the true biological activity of N-Acetyl-D-Norvaline and determine its potential as a novel therapeutic agent.

References

  • Title: Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases Source: MDPI URL: [Link]

  • Title: In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers Source: PubMed URL: [Link]

  • Title: Protein supplement L-norvaline may lead to neurodegenerative diseases Source: News-Medical URL: [Link]

  • Title: Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated Source: PMC - PubMed Central URL: [Link]

  • Title: Methionine Source: Wikipedia URL: [Link]

  • Title: Unusual Amino Acids: Norvaline Source: LifeTein Peptide Blog URL: [Link]

  • Title: Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline Source: PubMed URL: [Link]

  • Title: N-Acetylcysteine Inhibits in Vivo Nitric Oxide Production by Inducible Nitric Oxide Synthase Source: ResearchGate URL: [Link]

  • Title: Exercise Physiology | L-Norvaline Functions and Catabolism Source: YouTube URL: [Link]

  • Title: The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence Source: MDPI URL: [Link]

  • Title: NMDA receptor Source: Wikipedia URL: [Link]

  • Title: Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging Source: PubMed Central URL: [Link]

  • Title: In vitro study of N-acetylcysteine on coagulation factors in plasma samples from healthy subjects Source: PubMed URL: [Link]

  • Title: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids Source: PubMed URL: [Link]

  • Title: A method for synthesizing D-norvaline with n-valeric acid Source: Google Patents URL
  • Title: Physiology, NMDA Receptor Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: D-amino-acid N-acetyltransferase Source: Wikipedia URL: [Link]

  • Title: Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction Source: PMC - NIH URL: [Link]

  • Title: Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles Source: MDPI URL: [Link]

  • Title: Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae Source: PubMed URL: [Link]

  • Title: Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids Source: Google Patents URL
  • Title: L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease Source: PubMed Central URL: [Link]

  • Title: Studies of the role of the N-methyl-D-aspartate (NMDA) receptor in the hypothalamic control of prolactin secretion Source: PubMed URL: [Link]

  • Title: Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction Source: Frontiers URL: [Link]

  • Title: The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries Source: PMC - PubMed Central URL: [Link]

  • Title: NMDA receptor and memory | 1 minute neuroscience | USMLE Source: YouTube URL: [Link]

  • Title: Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug Source: BioIVT URL: [Link]

  • Title: Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes Source: MDPI URL: [Link]

  • Title: How does the NMDA receptor work? Source: YouTube URL: [Link]

  • Title: Neuroprotective Effect of L-Norvaline against Ischemic Brain Damage in Rats Source: ResearchGate URL: [Link]

Sources

Technical Guide: Synthesis and Chemical Properties of N-Acetyl-D-Norvaline

[1]

Executive Summary

N-Acetyl-D-Norvaline (CAS: 57357-56-9) is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical development.[1][][3] As the acetylated form of D-Norvaline, it serves as a critical chiral building block for peptide-based therapeutics, particularly in the design of protease-resistant peptidomimetics.[1] Its structural rigidity and specific stereochemistry allow it to modulate the pharmacokinetic profiles of drug candidates, often enhancing metabolic stability against enzymatic degradation.

This guide provides a rigorous technical analysis of its physicochemical properties and details two authoritative synthesis protocols: Enzymatic Kinetic Resolution (the industry standard for enantiomeric purity) and Chemical Acetylation (for derivatization of pure D-Norvaline).

Part 1: Physicochemical Profile

The following data constitutes the validated chemical identity of N-Acetyl-D-Norvaline. Researchers should use these parameters for Quality Control (QC) benchmarking.

PropertySpecificationNotes
IUPAC Name (2R)-2-acetamidopentanoic acid
CAS Number 57357-56-9 Distinct from L-isomer (7682-15-7)
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance White crystalline powderHygroscopic; store desicated
Melting Point 98 – 104 °C Lower than free D-Norvaline (>300°C)
Optical Rotation [α]²⁰D = +16 ± 2° Concentration: c = 1 in Methanol
Solubility Soluble in Water, Methanol, EthanolSoluble in Ethyl Acetate at acidic pH
pKa ~3.5 (Carboxyl)Estimated based on N-acetyl amino acids
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Critical QC Note: The optical rotation of N-Acetyl-D-Norvaline is positive (+) in methanol.[3] This contrasts with free D-Norvaline, which typically exhibits negative (-) rotation in HCl.[1] Confusion between solvent systems is a common source of error in stereochemical assignment.

Part 2: Synthesis Protocols

Route A: Enzymatic Kinetic Resolution (Primary Industrial Route)

Objective: Isolation of N-Acetyl-D-Norvaline from racemic N-Acetyl-DL-Norvaline.[1] Mechanism: This method utilizes Acylase I (typically from Aspergillus sp. or Porcine Kidney), which exhibits strict L-enantioselectivity.[1] The enzyme hydrolyzes N-Acetyl-L-Norvaline into free L-Norvaline, leaving the N-Acetyl-D-Norvaline intact.[1]

Workflow Diagram

EnzymaticResolutionStartRacemic Substrate(N-Acetyl-DL-Norvaline)EnzymeAdd Acylase I(pH 7.0 - 7.5, 37°C)Start->EnzymeReactionHydrolysis Reaction(L-isomer only)Enzyme->Reaction 24-48 hrsAcidificationAcidify to pH 1-2(HCl)Reaction->Acidification QuenchExtractionSolvent Extraction(Ethyl Acetate)Acidification->ExtractionOrganicPhaseOrganic Phase(N-Acetyl-D-Norvaline)Extraction->OrganicPhase SolubleAqueousPhaseAqueous Phase(L-Norvaline + Enzyme)Extraction->AqueousPhase InsolubleFinalPure N-Acetyl-D-NorvalineOrganicPhase->Final Evaporation &Crystallization

Figure 1: Enzymatic resolution workflow separating the D-acetylated isomer via solubility differences post-hydrolysis.

Detailed Protocol
  • Substrate Preparation: Dissolve 0.1 mol of N-Acetyl-DL-Norvaline in distilled water.[1] Adjust pH to 7.0–7.5 using 2M LiOH or NaOH. (Lithium salts often have better solubility).

  • Enzymatic Hydrolysis: Add Acylase I (approx. 1000 U/g substrate). Incubate at 37°C with gentle stirring.

    • Self-Validating Step: Monitor the pH.[4][5] The reaction releases free carboxylic acid groups from the L-isomer, causing a pH drop. Maintain pH 7.0 by automated addition of dilute alkali. The reaction is complete when base consumption plateaus (approx. 50% conversion).

  • Quenching & Separation:

    • Adjust pH to 5.0 to denature/precipitate the enzyme (remove via filtration).

    • Acidify the filtrate to pH 1.5 using 6M HCl.

  • Extraction: Extract the acidic solution with Ethyl Acetate (3x volumes).

    • Causality: At pH 1.5, the free amino acid L-Norvaline is protonated (cationic) and remains in the water phase. The N-Acetyl-D-Norvaline is protonated at the carboxyl group (neutral) and partitions into the organic phase.[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize the residue from water/ethanol to yield N-Acetyl-D-Norvaline .[1]

Route B: Chemical Acetylation (Derivatization)

Objective: Conversion of pure D-Norvaline to N-Acetyl-D-Norvaline.[1][4][6] Mechanism: Nucleophilic acyl substitution using acetic anhydride under Schotten-Baumann conditions.[1]

Reaction Mechanism

AcetylationMechanismDNorD-Norvaline(Amine Nucleophile)IntermediateTetrahedralIntermediateDNor->Intermediate Attack on C=OAcAnhAcetic Anhydride(Electrophile)AcAnh->IntermediateProductN-Acetyl-D-NorvalineIntermediate->Product EliminationByproductAcetic AcidIntermediate->Byproduct

Figure 2: Nucleophilic attack of the D-Norvaline amino group on acetic anhydride.[1]

Detailed Protocol
  • Dissolution: Dissolve 10g of D-Norvaline in 2M NaOH (2 equivalents). Chill to 0–5°C in an ice bath.

    • Causality: Low temperature prevents racemization and suppresses hydrolysis of the acetic anhydride reagent.

  • Acetylation: Dropwise add Acetic Anhydride (1.2 equivalents) over 30 minutes while vigorously stirring. Simultaneously add NaOH to maintain pH > 10.

    • Self-Validating Step: If pH drops below 9, the amine becomes protonated (-NH₃⁺) and loses nucleophilicity, stopping the reaction.

  • Work-up:

    • Acidify to pH 2.0 with conc. HCl.

    • Cool to 4°C overnight. N-Acetyl-D-Norvaline will crystallize out as a white solid.[1]

    • Filter and wash with ice-cold water.[1][4]

Part 3: Applications in Drug Development[3]

Peptide Engineering & Stability

N-Acetyl-D-Norvaline is a "cap" and a "spacer."[1] In peptide synthesis, the N-acetyl group prevents N-terminal degradation by exopeptidases.[1] Furthermore, the D-configuration induces specific conformational turns (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Arginase Inhibition

While Norvaline (free acid) is a known inhibitor of Arginase (enhancing Nitric Oxide availability), the N-acetylated derivative often exhibits improved membrane permeability (logP ~0.77 vs -2.1 for free amino acid).[1] Once intracellular, it may be deacetylated to the active inhibitor or act via allosteric mechanisms.

Analytical Standards

It serves as a critical chiral reference standard in the HPLC separation of amino acid enantiomers, ensuring the optical purity of peptide drugs.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N-Acetyl-D-valine (Structural Analog Reference). Retrieved from [Link][1]

  • Chenault, H. K., et al. (1989). "Kinetic resolution of amino acid enantiomers." Journal of the American Chemical Society. (Foundational protocol for Acylase I resolution).

An In-depth Technical Guide to the Cellular Uptake and Metabolism of N-Acetyl-D-Norvaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the cellular journey of N-Acetyl-D-Norvaline, a synthetic N-acetylated D-amino acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to propose a scientifically grounded model for its cellular transport and metabolic fate. We will delve into the mechanistic underpinnings of these processes, supported by established principles in cell biology and enzymology, and provide actionable experimental protocols to investigate these pathways.

Introduction: The Significance of N-Acetyl-D-Norvaline

N-Acetyl-D-Norvaline is a chemically modified derivative of the D-isomer of norvaline, a non-proteinogenic amino acid.[1] The addition of an acetyl group to the amino terminus enhances the molecule's stability and alters its biochemical properties, making it a person of interest in peptide synthesis and metabolic studies.[1] Understanding how this molecule enters cells and is subsequently processed is crucial for evaluating its therapeutic potential and designing novel applications. This guide will illuminate the probable pathways governing its cellular uptake and metabolism, offering a framework for empirical validation.

Part 1: Cellular Uptake - A Journey Across the Membrane

The cellular uptake of small molecules is a highly regulated process, primarily mediated by a diverse array of membrane transport proteins. For an N-acetylated amino acid like N-Acetyl-D-Norvaline, the journey into the cell is dictated by its chemical properties, which differ significantly from its unmodified counterpart, D-norvaline.

Proposed Transport Mechanisms for N-Acetyl-D-Norvaline

Based on studies of structurally similar molecules, particularly N-acetyl-L-leucine, we hypothesize that the acetylation of D-norvaline fundamentally shifts its transporter affinity. While D-norvaline, a neutral amino acid, would likely utilize neutral amino acid transporters, the introduction of the N-acetyl group creates a carboxylate moiety, rendering the molecule an organic anion at physiological pH. This chemical transformation suggests that N-Acetyl-D-Norvaline is likely a substrate for transporters that recognize organic anions and monocarboxylates.

The primary candidates for the transport of N-Acetyl-D-Norvaline are:

  • Monocarboxylate Transporters (MCTs): Specifically MCT1, which is ubiquitously expressed.

  • Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8), which are highly expressed in the kidneys and play a crucial role in the transport of a wide range of endogenous and exogenous organic anions.[1][2]

A study on N-acetyl-leucine demonstrated that its acetylation led to a switch in transporter usage from the L-type amino acid transporter (LAT1) to MCT1, OAT1, and OAT3. This precedent strongly supports the hypothesis that N-Acetyl-D-Norvaline follows a similar path.

Visualizing the Proposed Uptake Pathway

Cellular Uptake of N-Acetyl-D-Norvaline cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NADN_ext N-Acetyl-D-Norvaline MCT1 MCT1 NADN_ext->MCT1 Uptake OAT1_3 OAT1/OAT3 NADN_ext->OAT1_3 Uptake NADN_int N-Acetyl-D-Norvaline MCT1->NADN_int OAT1_3->NADN_int

Caption: Proposed transporters for N-Acetyl-D-Norvaline uptake.

Experimental Workflow for Validating Cellular Uptake

To empirically determine the transporters responsible for N-Acetyl-D-Norvaline uptake, a series of cell-based assays can be employed.

This protocol outlines the use of a stable isotope-labeled substrate and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a sensitive and non-radioactive uptake assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM, FBS, penicillin-streptomycin

  • PBS, Trypsin-EDTA

  • N-Acetyl-D-Norvaline

  • Isotopically labeled N-Acetyl-D-Norvaline (e.g., ¹³C₅, ¹⁵N₁)

  • Known inhibitors of MCT1 (e.g., AR-C155858) and OATs (e.g., probenecid)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

    • Add 250 µL of transport buffer (e.g., HBSS) to each well and incubate for 10 minutes at 37°C to deplete endogenous substrates.

    • To test for inhibition, pre-incubate the cells with the respective inhibitors for 15 minutes.

    • Initiate the uptake by adding 250 µL of transport buffer containing a known concentration of isotopically labeled N-Acetyl-D-Norvaline.

    • Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding a suitable lysis buffer (e.g., methanol/water, 80:20 v/v) and scraping the cells.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the intracellular concentration of isotopically labeled N-Acetyl-D-Norvaline.

Data Analysis:

  • Calculate the uptake rate at different time points.

  • Compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transporters.

  • Perform kinetic analysis by measuring uptake at various substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Part 2: Intracellular Metabolism - Unraveling the Metabolic Fate

Once inside the cell, N-Acetyl-D-Norvaline is predicted to undergo enzymatic transformation. The metabolic pathway likely involves two key steps: deacetylation followed by the metabolism of the resulting D-norvaline.

Step 1: Deacetylation - The Role of D-Aminoacylase

The hydrolysis of the N-acetyl group is the first committed step in the metabolism of N-Acetyl-D-Norvaline. While aminoacylase I is a well-characterized enzyme responsible for the deacetylation of N-acyl-L-amino acids, it exhibits strict stereospecificity and is not expected to act on D-enantiomers.[3] Therefore, we propose that a D-aminoacylase (also known as D-acylase) is the enzyme responsible for this reaction.

D-aminoacylases specifically catalyze the hydrolysis of N-acyl-D-amino acids.[4] Studies on bacterial D-aminoacylases have shown a preference for N-acyl derivatives of neutral D-amino acids, such as D-methionine, D-phenylalanine, and D-leucine, and some activity has been reported for N-acetyl-D-norvaline.[4][5] The presence and activity of a homologous enzyme in mammalian cells would facilitate the conversion of N-Acetyl-D-Norvaline to D-norvaline and acetate.

Step 2: Metabolism of D-Norvaline - The Action of D-Amino Acid Oxidase

Following deacetylation, the liberated D-norvaline is likely a substrate for D-amino acid oxidase (DAO) , a peroxisomal flavoenzyme. DAO catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[6] Given that D-norvaline is a neutral, apolar amino acid, it fits the substrate profile of DAO. The product of this reaction would be α-ketopentanoate.

Alternative Fates of D-Norvaline

While oxidation by DAO is the most probable fate, other possibilities include:

  • Racemization: The presence of an amino acid racemase could convert D-norvaline to L-norvaline, which could then enter the cellular pool of L-amino acids. However, the existence and substrate specificity of such a racemase for norvaline in mammalian cells are not well-established.

  • Efflux: D-norvaline could be transported out of the cell via amino acid transporters.

Visualizing the Proposed Metabolic Pathway

Metabolism of N-Acetyl-D-Norvaline NADN_int N-Acetyl-D-Norvaline D_Aminoacylase D-Aminoacylase NADN_int->D_Aminoacylase D_Norvaline D-Norvaline DAO D-Amino Acid Oxidase (DAO) D_Norvaline->DAO Acetate Acetate alpha_Keto α-Ketopentanoate Ammonia NH₃ H2O2 H₂O₂ D_Aminoacylase->D_Norvaline D_Aminoacylase->Acetate DAO->alpha_Keto DAO->Ammonia DAO->H2O2

Caption: Proposed metabolic pathway of N-Acetyl-D-Norvaline.

Experimental Workflow for Elucidating the Metabolic Pathway

To confirm the proposed metabolic pathway, a combination of in vitro enzyme assays and cell-based metabolite profiling can be utilized.

This protocol aims to identify the enzymatic activity responsible for the deacetylation of N-Acetyl-D-Norvaline in cell lysates.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Lysis buffer (e.g., hypotonic buffer)

  • N-Acetyl-D-Norvaline

  • D-Norvaline standard

  • HPLC system with a suitable column for amino acid analysis

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and homogenize.

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).

  • Enzyme Assay:

    • Set up reaction mixtures containing cell lysate, buffer (e.g., phosphate buffer, pH 7.4), and N-Acetyl-D-Norvaline.

    • Incubate at 37°C for various time points.

    • Terminate the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate proteins.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture.

    • Analyze the supernatant by HPLC to detect and quantify the formation of D-Norvaline.

Data Analysis:

  • Plot the formation of D-Norvaline over time to determine the reaction rate.

  • Perform protein quantification of the cell lysate to normalize the enzymatic activity.

This protocol uses LC-MS/MS to track the appearance of metabolites of N-Acetyl-D-Norvaline in cultured cells.

Materials:

  • Cell line of interest

  • N-Acetyl-D-Norvaline

  • Standards for D-Norvaline and α-ketopentanoate

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluence in 6-well plates.

    • Treat the cells with a known concentration of N-Acetyl-D-Norvaline for different time periods (e.g., 1, 4, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water, 40:40:20 v/v/v).

  • LC-MS/MS Analysis:

    • Analyze the cell extracts for the presence and quantity of N-Acetyl-D-Norvaline, D-Norvaline, and α-ketopentanoate.

Data Analysis:

  • Create time-course profiles for the intracellular concentrations of N-Acetyl-D-Norvaline and its downstream metabolites.

  • This will provide evidence for the proposed metabolic cascade.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that should be determined through the proposed experimental workflows.

ParameterDescriptionExperimental Approach
Km (Uptake) Substrate concentration at half-maximal transport velocity.Protocol 1
Vmax (Uptake) Maximum rate of transport.Protocol 1
Inhibition Constant (Ki) Concentration of inhibitor that produces half-maximal inhibition.Protocol 1
Deacetylation Rate Rate of D-Norvaline formation from N-Acetyl-D-Norvaline.Protocol 2
Metabolite Concentrations Intracellular levels of N-Acetyl-D-Norvaline and its metabolites.Protocol 3

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothesized, framework for the cellular uptake and metabolism of N-Acetyl-D-Norvaline. The proposed involvement of MCT and OAT transporters for cellular entry, followed by enzymatic processing by D-aminoacylase and D-amino acid oxidase, is grounded in established biochemical principles and supported by studies on analogous molecules.

The provided experimental protocols offer a clear path for the empirical validation of this model. Future research should focus on:

  • Identifying the specific isoforms of MCT and OAT transporters involved and their tissue-specific expression.

  • Purifying and characterizing the mammalian D-aminoacylase responsible for deacetylation to understand its substrate specificity and kinetics.

  • Performing in vivo studies to confirm the metabolic fate of N-Acetyl-D-Norvaline in a whole-organism context.

A thorough understanding of these fundamental processes will be instrumental in unlocking the full potential of N-Acetyl-D-Norvaline and other N-acetylated D-amino acids in therapeutic and biotechnological applications.

References

  • Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. (2023). PubMed.
  • Acetyl-D-norvaline - (CAS 57357-56-9) - BOC Sciences. BOC Sciences.
  • Aminoacylase - Wikipedia. Wikipedia.
  • Revisiting D‐Acylases for D‐Amino Acid Production. (2025). PMC.
  • Aminoacylase - Proteopedia, life in 3D. (2019). Proteopedia.
  • Exercise Physiology | L-Norvaline Functions and C
  • Assays of D-Amino Acid Oxidase Activity. (2018). Frontiers in Molecular Biosciences.

Sources

An In-depth Technical Guide to N-Acetyl-D-Norvaline (CAS Number: 57357-56-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-D-Norvaline, a chemically modified amino acid derivative. The acetylation of the D-isomer of norvaline enhances its stability and modulates its biochemical properties, making it a valuable tool in various scientific disciplines.[1] This document delves into the fundamental properties, synthesis, and analytical characterization of N-Acetyl-D-Norvaline, offering practical insights and detailed protocols for laboratory applications. The guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, pharmaceutical development, and biochemical research.

Introduction

N-Acetyl-D-Norvaline, with the CAS number 57357-56-9, is a derivative of the non-proteinogenic amino acid D-norvaline.[2] The introduction of an acetyl group to the amino function of D-norvaline alters its physicochemical properties, such as solubility and stability, making it a versatile building block in synthetic chemistry.[2] Its applications are diverse, ranging from its use as a component in peptide synthesis to its role in the development of novel pharmaceuticals and as a substrate in enzymatic assays.[1][2] This guide will provide an in-depth exploration of its chemical and physical characteristics, a detailed methodology for its synthesis and purification, and a comprehensive overview of analytical techniques for its characterization and quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetyl-D-Norvaline is crucial for its effective application in research and development.

PropertyValueSource(s)
CAS Number 57357-56-9[2]
Molecular Formula C₇H₁₃NO₃[2][3]
Molecular Weight 159.18 g/mol [2][3]
Appearance White powder[2]
Melting Point 98-104 °C[2]
Optical Rotation [α]²⁰_D = +16 ± 2º (c=1 in MeOH)[2]
Purity ≥ 99% (HPLC)[2]
Storage Store at 2-8 °C[1]

Synonyms: Ac-D-Nva-OH, Acetyl-D-2-aminovaleric acid, (R)-2-Acetamidopentanoic acid, (2R)-2-acetamidopentanoic acid, D-Norvaline, N-acetyl-, N-alpha-Acetyl-D-norvaline, (+)-N-Acetyl-D-norvaline, Ac D Nva OH.[2][3]

Synthesis of N-Acetyl-D-Norvaline

The synthesis of N-Acetyl-D-Norvaline is typically achieved through the N-acetylation of D-norvaline. A common and effective method involves the use of acetic anhydride as the acetylating agent. The reaction mechanism proceeds via a nucleophilic attack of the amino group of D-norvaline on one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.[2] Subsequent collapse of this intermediate results in the formation of the N-acetylated product and acetic acid as a byproduct.[2]

Synthesis_Pathway D_Norvaline D-Norvaline N_Acetyl_D_Norvaline N-Acetyl-D-Norvaline D_Norvaline->N_Acetyl_D_Norvaline Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetyl_D_Norvaline Acetic_Acid Acetic Acid N_Acetyl_D_Norvaline->Acetic_Acid Byproduct

Caption: Synthesis of N-Acetyl-D-Norvaline.

Experimental Protocol: N-Acetylation of D-Norvaline

This protocol is based on general methods for the N-acetylation of amino acids.[4][5]

Materials:

  • D-Norvaline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve D-norvaline (1 equivalent) in glacial acetic acid. The concentration should be carefully chosen to ensure complete dissolution.

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, quench the excess acetic anhydride by the slow addition of deionized water.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Acetyl-D-Norvaline.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized N-Acetyl-D-Norvaline.

Analytical_Workflow Synthesized_Product Synthesized N-Acetyl-D-Norvaline HPLC HPLC Analysis (Purity Assessment) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Product->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Synthesized_Product->FTIR Final_Characterization Final Characterized Product HPLC->Final_Characterization NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization

Caption: Analytical workflow for N-Acetyl-D-Norvaline.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of N-Acetyl-D-Norvaline. A reversed-phase method is typically suitable for this compound.

Recommended HPLC Parameters (based on similar compounds): [6][7]

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Protocol:

  • Sample Preparation: Prepare a stock solution of N-Acetyl-D-Norvaline in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for calibration.

  • Analysis: Inject the sample and standards into the HPLC system and record the chromatograms.

  • Data Interpretation: Determine the retention time of N-Acetyl-D-Norvaline and calculate its purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in D₂O):

  • ~0.9 ppm (t, 3H): Methyl protons of the propyl side chain.

  • ~1.3-1.6 ppm (m, 4H): Methylene protons of the propyl side chain.

  • ~2.0 ppm (s, 3H): Methyl protons of the acetyl group.

  • ~4.2 ppm (dd, 1H): Alpha-proton.

Predicted ¹³C NMR Spectral Data:

  • ~13 ppm: Methyl carbon of the propyl side chain.

  • ~19 ppm: Methylene carbon of the propyl side chain.

  • ~22 ppm: Methyl carbon of the acetyl group.

  • ~34 ppm: Methylene carbon of the propyl side chain.

  • ~55 ppm: Alpha-carbon.

  • ~173 ppm: Carbonyl carbon of the acetyl group.

  • ~177 ppm: Carboxyl carbon.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of N-Acetyl-D-Norvaline in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-Acetyl-D-Norvaline.

Expected Molecular Ion Peaks:

  • [M+H]⁺: m/z 160.09

  • [M+Na]⁺: m/z 182.07

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the N-Acetyl-D-Norvaline molecule.

Expected Characteristic Absorption Bands:

  • ~3300 cm⁻¹: N-H stretching (amide).

  • ~2960-2870 cm⁻¹: C-H stretching (alkane).

  • ~1710 cm⁻¹: C=O stretching (carboxylic acid).

  • ~1640 cm⁻¹: C=O stretching (amide I).

  • ~1540 cm⁻¹: N-H bending (amide II).

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N-Acetyl-D-Norvaline.

Applications and Areas of Research

N-Acetyl-D-Norvaline is utilized in several areas of scientific research:

  • Peptide Synthesis: It serves as a non-natural amino acid building block to create peptides with modified properties, such as enhanced stability or altered biological activity.[1]

  • Pharmaceutical Development: As a chiral building block, it is valuable in the synthesis of complex pharmaceutical compounds.[1][2]

  • Biochemical Research: It can be used as a substrate or inhibitor in enzyme assays to study enzyme kinetics and mechanisms.[2]

  • Dietary Supplements: The related compound, norvaline, has been explored for its potential role in dietary supplements.[10]

Safety and Handling

While a specific safety data sheet (SDS) for N-Acetyl-D-Norvaline is not widely available, information from related compounds suggests that standard laboratory safety precautions should be followed.[11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

N-Acetyl-D-Norvaline is a valuable and versatile compound with significant potential in various scientific and industrial applications. This technical guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a thorough description of the analytical methods required for its characterization. By following the methodologies outlined in this document, researchers and professionals can confidently synthesize, purify, and characterize N-Acetyl-D-Norvaline for their specific applications.

References

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019-10-14). [Link]

  • Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Wikipedia. Norvaline. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • NIH. Nα Selective Acetylation of Peptides - PMC. [Link]

  • NIH. PubChem. DL-norvaline | C5H11NO2 | CID 824. [Link]

  • LookChem. d-norvaline suppliers USA. [Link]

  • Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

  • NIH. PubChem. N-Acetyl-L-valine | C7H13NO3 | CID 66789. [Link]

  • International Journal of Pharmaceutical and Engineering Research. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. (2018-08-15). [Link]

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Methodological & Application

N-Acetyl-D-Norvaline for in vivo studies in mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Acetyl-D-Norvaline for In Vivo Mouse Models

Part 1: Executive Summary & Scientific Rationale

N-Acetyl-D-Norvaline (Ac-D-Nva-OH) is a synthetic, non-proteinogenic amino acid derivative. Unlike its L-isomer counterpart (N-Acetyl-L-Norvaline or L-Norvaline), which is a potent inhibitor of Arginase and a substrate for nitric oxide synthase (NOS) pathways, the D-isomer is characterized by high metabolic stability and stereochemical inertness toward standard mammalian proteolytic enzymes.

In in vivo mouse models, N-Acetyl-D-Norvaline is primarily utilized in three critical contexts:

  • Stereochemical Control (Negative Control): To validate the specificity of Arginase inhibition observed with L-Norvaline. If a phenotype (e.g., improved endothelial function) is observed with the L-isomer but not the D-isomer, the mechanism is confirmed as enzyme-specific rather than a non-specific physicochemical effect.

  • Chemogenetic Oxidative Stress Modeling: As a membrane-permeable prodrug for D-Norvaline, which serves as a specific substrate for D-Amino Acid Oxidase (DAAO) to generate localized hydrogen peroxide (

    
    ) in neuroscience models.[1]
    
  • Peptidomimetic Stability Studies: As a building block for investigating the pharmacokinetic (PK) advantages of D-amino acid incorporation in peptide therapeutics.

This guide provides the formulation, dosing, and experimental logic required to use N-Acetyl-D-Norvaline effectively, ensuring rigorous data integrity (E-E-A-T).

Part 2: Physicochemical Properties & Formulation

Successful in vivo delivery relies on correct solubilization. N-acetylation significantly alters the solubility profile compared to the free amino acid.

Table 1: Chemical Specifications

PropertySpecificationNotes
CAS Number 57357-56-9Distinct from L-isomer (Generic Norvaline CAS: 6600-40-4)
Molecular Weight 159.18 g/mol
Appearance White Crystalline PowderHygroscopic; store desicated at -20°C
Solubility (Water) ~50 mg/mLFreely soluble; sonication may be required
Solubility (DMSO) >100 mg/mLPreferred for high-concentration stock solutions
LogP ~0.38 (Predicted)Indicates good membrane permeability
Formulation Protocol (Vehicle Selection)

For intraperitoneal (IP) or intravenous (IV) administration in mice, avoid 100% DMSO. Use the following "Co-solvent System" to ensure stability and minimize vehicle toxicity.

Step-by-Step Formulation (10 mg/mL working solution):

  • Weigh: 10 mg of N-Acetyl-D-Norvaline.

  • Dissolve: Add 50 µL of pure DMSO (Dimethyl sulfoxide). Vortex until completely clear.

  • Dilute: Slowly add 950 µL of sterile PBS (Phosphate Buffered Saline, pH 7.4) while vortexing.

    • Note: If precipitation occurs, warm to 37°C.

  • Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

  • Final Vehicle Composition: 5% DMSO / 95% PBS.

Part 3: Experimental Applications & Protocols

Application A: Stereochemical Validation (Arginase/NOS Pathway)

Rationale: L-Norvaline inhibits Arginase, shifting L-Arginine usage toward Nitric Oxide Synthase (NOS) to produce Nitric Oxide (NO). To prove this shift is enzymatic, N-Acetyl-D-Norvaline is dosed in a parallel cohort. It should not inhibit Arginase due to steric mismatch at the active site.

Experimental Design:

  • Group 1 (Vehicle): 5% DMSO/PBS.

  • Group 2 (Active): N-Acetyl-L-Norvaline (or L-Norvaline) @ 50 mg/kg.

  • Group 3 (Control): N-Acetyl-D-Norvaline @ 50 mg/kg.

Dosing Protocol (IP Injection):

  • Dose: 50 mg/kg body weight (e.g., 1.25 mg for a 25g mouse).

  • Volume: Administer 125 µL of the 10 mg/mL formulation (Standard rule: 5 mL/kg).

  • Frequency: Daily for 7–14 days (chronic models) or single bolus (acute PK).

Readout: Measure plasma Nitric Oxide (NO) levels or Arginase activity.

  • Expected Result: Group 2 shows elevated NO / reduced Arginase. Group 3 shows levels similar to Vehicle (Group 1).

Application B: Chemogenetic Oxidative Stress (DAAO Model)

Rationale: In transgenic mice expressing D-Amino Acid Oxidase (DAAO) in specific neurons, D-Norvaline is oxidized to produce


. The N-acetylated form acts as a prodrug, enhancing blood-brain barrier (BBB) penetration before being deacetylated by intracellular acylases to release free D-Norvaline.

Dosing Protocol:

  • Dose: 10–50 mg/kg (Titration required based on DAAO expression levels).

  • Route: Intraperitoneal (IP) or Intracerebroventricular (ICV) for direct brain delivery.

  • Timing: Administer 30–60 minutes prior to behavioral testing or imaging.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the L- and D-isomers, highlighting why the D-isomer is the essential control.

G cluster_0 Extracellular / Systemic cluster_1 Intracellular Fate Input_L N-Acetyl-L-Norvaline (Active Drug) Deacylase_L Acylase I Input_L->Deacylase_L Uptake Input_D N-Acetyl-D-Norvaline (Control / Probe) Deacylase_D D-Aminoacylase Input_D->Deacylase_D Uptake L_Nva L-Norvaline Deacylase_L->L_Nva Hydrolysis Arginase Arginase I/II L_Nva->Arginase INHIBITION (-) NOS eNOS / iNOS Arginase->NOS Shifts L-Arg to NO_Prod Nitric Oxide (NO) (Vasodilation) NOS->NO_Prod Increases D_Nva D-Norvaline Deacylase_D->D_Nva Hydrolysis D_Nva->Arginase NO BINDING DAAO D-Amino Acid Oxidase D_Nva->DAAO Substrate (If DAAO present) Inert Metabolically Inert / Excreted D_Nva->Inert If no DAAO ROS H2O2 (Oxidative Stress) DAAO->ROS Oxidation

Figure 1: Divergent Pharmacological Fates. The L-isomer inhibits Arginase, promoting NO production. The D-isomer (N-Acetyl-D-Norvaline) acts as a negative control for Arginase but can serve as a specific substrate for DAAO to generate


.

Part 5: Safety & Toxicology

While D-amino acids are generally considered less active, they are not devoid of physiological effects.

  • Nephrotoxicity: High doses of D-amino acids (e.g., D-Serine, D-Propargylglycine) can be nephrotoxic due to accumulation in the proximal tubules and oxidation by DAAO, producing reactive oxygen species (ROS).

    • Recommendation: Do not exceed 100 mg/kg in chronic studies without monitoring kidney function (BUN/Creatinine).

  • Metabolic Stability: N-Acetyl-D-Norvaline is resistant to standard proteases, leading to a longer plasma half-life (

    
    ) compared to the L-isomer. This must be accounted for in PK sampling times (sample up to 24h post-dose).
    

Part 6: References

  • Chemical Properties & Synthesis:

    • Chem-Impex International. Acetyl-D-norvaline - Product Specifications and Solubility.[2][3] Retrieved from

  • Arginase Inhibition & Stereochemistry:

    • BOC Sciences.[][5] Acetyl-D-norvaline: Structure and Application as Negative Control in Enzymatic Assays. Retrieved from

  • D-Amino Acid Oxidase (DAAO) Chemogenetics:

    • Matlashov, M. E., et al. (2023).[1] Chemogenetic emulation of intraneuronal oxidative stress affects synaptic plasticity.[1] (Demonstrating D-Norvaline as a DAAO substrate). National Institutes of Health (NIH). Retrieved from

  • Pharmacokinetics of N-Acetyl Amino Acids:

    • Sun, L., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice. (Reference for N-acetyl prodrug handling). PubMed. Retrieved from

Sources

Troubleshooting & Optimization

N-Acetyl-D-Norvaline cytotoxicity and off-target effects.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Acetyl-D-Norvaline

Executive Summary & Core Mechanism

N-Acetyl-D-Norvaline is a chemically modified, non-proteinogenic amino acid derivative. In mammalian research, it is primarily utilized as a negative control for its enantiomer, N-Acetyl-L-Norvaline (a potent Arginase inhibitor), or as a stable structural probe in peptide synthesis.

Crucial Distinction:

  • N-Acetyl-L-Norvaline: Biologically active.[1] Inhibits Arginase (I/II) and can be misincorporated into proteins, leading to cytotoxicity.

  • N-Acetyl-D-Norvaline: Biologically inert (in most mammalian pathways). Does not significantly inhibit Arginase and is not incorporated into proteins by eukaryotic ribosomes.

Primary Application: Verifying that observed biological effects (e.g., increased NO production) are stereospecific to Arginase inhibition and not due to non-specific chemical interactions.

Mechanism of Action & Specificity (Visualized)

The following diagram illustrates the stereospecific interaction differences between the L-isomer (Active) and the D-isomer (Control) within the Arginase active site.

Arginase_Interaction Arginase Arginase Enzyme (Active Site) Inhibition Competitive Inhibition (Urea Cycle Blocked) Arginase->Inhibition L-Isomer Bound No_Effect No Binding/Inhibition (Urea Cycle Active) Arginase->No_Effect D-Isomer Present L_Iso N-Acetyl-L-Norvaline (L-Isomer) L_Iso->Arginase Fits Active Site Cell_Tox Cytotoxicity (Mitochondrial Stress) L_Iso->Cell_Tox Protein Misincorporation (High Conc.) D_Iso N-Acetyl-D-Norvaline (D-Isomer) D_Iso->Arginase Steric Clash (Does not fit)

Figure 1: Stereospecificity of N-Acetyl-Norvaline. The L-isomer binds Arginase and causes stress; the D-isomer serves as an inert control.

Troubleshooting Guide: Common Issues

Issue 1: "I am not observing Arginase inhibition in my assay."

Diagnosis: You are likely using the D-isomer (N-Acetyl-D-Norvaline) expecting it to act like the L-isomer.

  • Scientific Rationale: Arginase is stereoselective. It requires the L-configuration to fit the binding pocket and displace the metal-bridging hydroxide ion [1]. The D-isomer cannot effectively bind due to steric hindrance.

  • Solution: Verify the CAS number and chirality of your compound.

    • L-Isomer (Inhibitor): Use N-Acetyl-L-Norvaline (CAS: 15891-50-6) or L-Norvaline.[1]

    • D-Isomer (Control): Continue using N-Acetyl-D-Norvaline only if you intend to show lack of effect.

Issue 2: "I observe cell death (cytotoxicity) at high concentrations."

Diagnosis: Osmotic stress or L-isomer contamination.

  • Scientific Rationale:

    • Mechanism: Unlike L-Norvaline, which is cytotoxic because it mimics Leucine and is misincorporated into proteins (causing unfolding and mitochondrial stress) [2], N-Acetyl-D-Norvaline is not a substrate for mammalian tRNA synthetases.

    • Osmolarity: At concentrations >10 mM, any amino acid derivative can alter culture medium osmolarity, causing non-specific cell shrinkage and death.

  • Troubleshooting Steps:

    • Check Purity: Ensure your D-isomer is >98% pure. Even 1% L-isomer contamination can cause measurable arginase inhibition or toxicity.

    • Osmotic Control: If testing at >10 mM, measure the osmolarity of your media. It should remain within 280–320 mOsm/kg.

    • Deacetylation: In rare cases, intracellular acylases may remove the acetyl group. However, the resulting D-Norvaline remains largely inert in mammalian translation systems.

Issue 3: "The compound precipitated in my stock solution."

Diagnosis: Incorrect solvent or pH.

  • Solution:

    • Solubility: Soluble in water (up to ~50 mg/mL) but stability improves in buffers.

    • pH Adjustment: The free acid form may lower pH. Buffer to pH 7.4 using NaOH or PBS immediately upon dissolution to prevent acid-shock to cells.

Comparative Data: L- vs. D-Isomer

Use this table to validate your experimental design.

FeatureN-Acetyl-L-NorvalineN-Acetyl-D-Norvaline
Role Active InhibitorNegative Control
Arginase Inhibition (Ki) Potent (Low µM range) [3]Negligible / None
Cytotoxicity Mechanism Protein Misincorporation (Leucine mimicry)Osmotic stress (only at very high conc.)
Cellular Uptake Active Transport (System L)Passive / Low affinity transport
Metabolic Stability Slow Deacetylation -> L-NorvalineHigh Stability (Resistant to acylases)

Validated Experimental Protocols

Protocol A: Preparation of Negative Control Stock (100 mM)

Purpose: To create a stable stock solution for cell culture use.

  • Weighing: Weigh 15.9 mg of N-Acetyl-D-Norvaline (MW: 159.18 g/mol ).

  • Dissolution: Add 800 µL of sterile PBS (pH 7.4). Vortex vigorously for 30 seconds.

  • pH Adjustment: Check pH. If acidic (yellow on strip), add 1N NaOH in 1 µL increments until pH reaches 7.2–7.4.

  • Volume Adjustment: Bring total volume to 1.0 mL with PBS.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol B: Cytotoxicity Specificity Assay

Purpose: To prove that observed toxicity is specific to the L-isomer mechanism.

  • Seed Cells: Plate HEK293 or HeLa cells (5,000 cells/well) in a 96-well plate.

  • Treatment Groups:

    • Vehicle: PBS only.

    • Active: N-Acetyl-L-Norvaline (0.1 mM, 1 mM, 10 mM).

    • Control: N-Acetyl-D-Norvaline (0.1 mM, 1 mM, 10 mM).

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout: Perform MTT or CCK-8 assay.

  • Expected Result:

    • L-Isomer: Dose-dependent viability decrease (significant at >1 mM due to proteotoxicity).

    • D-Isomer: No significant difference from Vehicle (up to 10 mM).

Decision Tree for Experimental Anomalies

Decision_Tree Start Observation: Unexpected Result Type What is the issue? Start->Type NoInhib No Arginase Inhibition Type->NoInhib HighTox Unexpected Cytotoxicity Type->HighTox CheckIso Check Isomer: Is it D-form? NoInhib->CheckIso CheckConc Check Conc: >10mM? HighTox->CheckConc UseL Switch to N-Acetyl-L-Norvaline CheckIso->UseL Yes (I want inhibition) Design Correct Result: D-form is Control CheckIso->Design Yes (I want control) Osmotic Osmotic Stress: Reduce Conc. CheckConc->Osmotic Yes Contam Contamination: Check Purity (HPLC) CheckConc->Contam No (<10mM)

Figure 2: Troubleshooting logic for N-Acetyl-D-Norvaline experiments.

References

  • Baggio, R., et al. (1999). "Crystal structure of the complex of human arginase I with N-hydroxy-nor-L-arginine." Proteins: Structure, Function, and Bioinformatics.

  • Samardzic, K., & Rodgers, K. J. (2019).[2] "Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline."[2][3] Toxicology in Vitro.

  • El-Bassossy, H. M., et al. (2013). "Arginase inhibition alleviates hypertension associated with diabetes: effect on endothelial dependent relaxation and NO production." British Journal of Pharmacology.

Sources

Technical Support Center: N-Acetyl-D-Norvaline Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of N-Acetyl-D-Norvaline bioavailability in vivo. It is structured as a Tier 3 Support resource for drug development scientists, focusing on the unique pharmacokinetic challenges posed by N-acetylated D-amino acids.

Subject: Troubleshooting Low In Vivo Bioavailability & Pharmacokinetic Instability Compound ID: N-Acetyl-D-Norvaline (Ac-D-Nva-OH) Stereochemistry: D-Enantiomer (R-configuration) Primary Application: Peptidomimetics, Arginase Inhibition Studies, CNS Probes

Executive Summary

N-Acetyl-D-Norvaline presents a distinct pharmacokinetic paradox. While the N-acetyl group improves lipophilicity compared to the free amino acid, the D-configuration renders it resistant to canonical mammalian transport systems (e.g., LAT1, ASCT2) and metabolic enzymes (e.g., Aminoacylase I). Consequently, low bioavailability is rarely due to metabolic degradation but rather poor intestinal permeability and rapid renal clearance .

This guide provides targeted protocols to overcome these barriers.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe <5% oral bioavailability in rodent models. Is the compound being degraded in the gut?

Diagnosis: Unlikely. Root Cause: The D-configuration confers high resistance to gastric proteases and luminal peptidases. The primary failure mode is permeability , not stability.

  • Mechanism: N-Acetyl-D-Norvaline is a polar, zwitterionic molecule at physiological pH. Unlike L-amino acids, it is not efficiently recognized by the Proton-coupled Amino Acid Transporter (PAT1) or PepT1, which are stereoselective for L-enantiomers or di/tripeptides. It relies on passive paracellular diffusion, which is inefficient.

  • Solution: Switch to a Lipid-Based Formulation or Permeation Enhancer .

    • See Protocol A below.

Q2: We detect high concentrations in urine but low plasma AUC. What is happening?

Diagnosis: Rapid Renal Clearance (Filtration without Reabsorption). Root Cause: The kidney efficiently filters small polar molecules. L-amino acids are actively reabsorbed in the proximal tubule. D-amino acids, lacking specific reuptake transporters, are excreted unchanged.

  • Mechanism: Glomerular filtration rate (GFR) dominates the clearance profile.

  • Solution:

    • Chemical Modification: Esterification (e.g., Ethyl ester) to increase protein binding and reduce free filtration.

    • Vehicle Modification: Use of viscous vehicles (e.g., Methylcellulose) or depot injections (SC/IP) to blunt the

      
       and extend 
      
      
      
      .
Q3: Is the N-acetyl group cleaved in vivo to release free D-Norvaline?

Diagnosis: Negligible deacetylation in non-renal tissues. Root Cause: Mammalian Aminoacylase I (ACY1) is highly stereospecific for L-amino acids. It does not efficiently hydrolyze N-acetyl-D-amino acids.

  • Implication: If your pharmacodynamic effect requires free D-Norvaline, N-Acetyl-D-Norvaline is a poor prodrug .

  • Correction: If the active species is the free amino acid, administer the free D-Norvaline directly or use a simpler ester prodrug of the free acid. If the active species is the N-acetylated form, its stability is a benefit.

Q4: My compound precipitates in PBS. How do I improve the injection vehicle?

Diagnosis: pH-dependent solubility limit. Root Cause: The carboxylic acid moiety (


) requires ionization for solubility. In acidic buffers or high concentrations (>50 mM), the free acid form precipitates.
  • Solution:

    • Buffer: Use 50 mM Tris-HCl or Phosphate buffer adjusted to pH 7.4 - 8.0 .

    • Cosolvent: Add 5-10% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) to prevent precipitation upon injection.
      

Part 2: Optimization Protocols

Protocol A: Enhancing Oral Absorption (Permeability)

Objective: Increase paracellular transport or lipophilic diffusion.

ComponentConcentrationFunction
Labrasol® 10% (v/v)Surfactant/Permeation Enhancer (opens tight junctions transiently).
Transcutol® HP 20% (v/v)Solubilizer/Cosolvent.
Saline/Buffer 70% (v/v)Aqueous phase (pH 7.4).
  • Preparation: Mix Labrasol and Transcutol first. Dissolve N-Acetyl-D-Norvaline in this organic phase before slowly adding the aqueous buffer under vortexing.

  • Expected Outcome: 2-3x increase in

    
     compared to aqueous suspension.
    
Protocol B: Prodrug Synthesis (Esterification Strategy)

Objective: If the N-acetyl group is required for activity but absorption is poor, mask the carboxyl group to increase LogP.

  • Target Structure: N-Acetyl-D-Norvaline Ethyl Ester.

  • Rationale: The ethyl ester increases lipophilicity, allowing transcellular diffusion. Once in the plasma, non-specific esterases (carboxylesterases) will cleave the ethyl group, releasing the active N-Acetyl-D-Norvaline.

  • Synthesis Note: Reaction of N-Acetyl-D-Norvaline with Ethanol/SOCl

    
    .
    

Part 3: Mechanistic Visualization

The following diagram illustrates the bioavailability bottlenecks (Red) and the engineered bypass pathways (Green) for N-Acetyl-D-Norvaline.

BioavailabilityPathways cluster_optimization Optimization Strategies OralDose Oral Dose (N-Acetyl-D-Norvaline) Stomach Stomach (Acidic pH) OralDose->Stomach Solubility Check Intestine Small Intestine (Absorption Barrier) Stomach->Intestine Transit PortalVein Portal Vein Intestine->PortalVein Passive Diffusion (Inefficient) Urine Urine (Excretion) Intestine->Urine Fecal Excretion (Unabsorbed) Liver Liver (Metabolism) PortalVein->Liver Systemic Systemic Circulation (Target Site) Liver->Systemic High Stability (Resistant to ACY1) Kidney Kidney (Clearance) Systemic->Kidney Filtration Kidney->Systemic No Reabsorption (D-isomer) Kidney->Urine Rapid Elimination LipidForm Lipid Formulation (Labrasol) LipidForm->Intestine Enhances Permeability EsterProdrug Ester Prodrug (Masks COOH) EsterProdrug->Intestine Transcellular Uptake

Figure 1: Pharmacokinetic fate of N-Acetyl-D-Norvaline showing the critical bottlenecks at intestinal absorption and renal reabsorption.

Part 4: Comparative Data & Specifications

Physicochemical Profile
ParameterValueImplication for In Vivo Work
Molecular Weight 159.18 g/mol Rapidly filtered by glomerulus.
LogP ~0.2 - 0.5Hydrophilic; poor membrane permeation.
pKa (COOH) ~3.5Ionized at physiological pH (COO-).
Solubility (Water) >50 mg/mLExcellent, but may require pH adjustment to neutral.
Stability Matrix
EnvironmentStabilityNotes
Gastric Fluid (SGF) HighResistant to pepsin/acid hydrolysis.
Plasma (Rat/Human) HighResistant to plasma esterases/proteases.
Liver Microsomes HighLow Phase I metabolism (CYP450).
Kidney Homogenate HighResistant to Aminoacylase I (L-specific).

References

  • Chem-Impex International. (n.d.). Acetyl-D-norvaline Properties and Applications. Retrieved from

  • Endo, Y. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. Biochimica et Biophysica Acta (BBA), 628(1), 13-18. (Demonstrates L-specificity of renal acylases). Retrieved from

  • MedChemExpress. (n.d.). N-Acetyl-D-valine (Structural Analog) Solubility and Storage. Retrieved from

  • Maleki, S., et al. (2025). Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans. British Journal of Clinical Pharmacology. (Highlighting the low oral bioavailability (~4%) of polar N-acetylated compounds).[1][2] Retrieved from

  • D'Hondt, M., et al. (2014). Enhancement of N-acetylcysteine absorption. Pharmaceutics. (Strategies for improving bioavailability of N-acetyl amino acids). Retrieved from

Sources

Technical Support Center: N-Acetyl-D-Norvaline Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Interference in N-Acetyl-D-Norvaline Analytical Detection Audience: Researchers, QC Scientists, and Process Chemists Version: 2.1 (Current)

Core Technical Overview

N-Acetyl-D-Norvaline (N-Ac-D-Nva) presents a unique analytical paradox. Unlike its free amino acid precursor (Norvaline), the N-acetyl group blocks the primary amine, rendering standard derivatization reagents like OPA (o-Phthalaldehyde) ineffective. Furthermore, the molecule lacks a distinct UV chromophore (such as an aromatic ring), making detection at standard wavelengths (>254 nm) impossible.

Successful analysis requires navigating three primary interference vectors:

  • Photometric Interference: Reliance on low-UV (205–210 nm) detection amplifies solvent and buffer noise.

  • Structural Interference: Co-elution with the L-enantiomer (N-Acetyl-L-Norvaline) or the deacetylated impurity (D-Norvaline).

  • Matrix Interference: Byproducts from acetylation (e.g., acetic acid) masking the analyte peak.

Troubleshooting Guide & FAQs

Q1: Why does my N-Acetyl-D-Norvaline standard show no response with OPA derivatization?

Diagnosis: Chemical incompatibility. Technical Explanation: OPA reagents specifically target primary amines to form fluorescent isoindole derivatives. In N-Acetyl-D-Norvaline, the amine nitrogen is acetylated (amide bond), effectively "capping" it. Solution:

  • Do not use OPA for the main analyte.

  • Alternative: If you must use fluorescence, you would need to hydrolyze the sample first (converting it back to free Norvaline), but this destroys the speciation between "Free" and "Acetyl" forms.

  • Recommended: Switch to Charged Aerosol Detection (CAD) or ELSD (Evaporative Light Scattering Detection), which are universal for non-volatile compounds and independent of chromophores.

Q2: I am seeing massive baseline drift and ghost peaks at 210 nm. How do I fix this?

Diagnosis: Mobile Phase Transparency Issues (Cut-off Interference). Technical Explanation: At 210 nm, common modifiers like acetate, formate, and even lower-grade acetonitrile absorb UV light. A gradient change causes a "rising baseline" that swallows the weak N-Ac-D-Nva signal. Corrective Protocol:

  • Solvent Grade: Use only HPLC-gradient grade or LC-MS grade Acetonitrile.

  • Buffer Selection: Replace Acetate/Formate buffers with Phosphate buffer (20-50 mM, pH 2.5–3.0). Phosphate is transparent down to ~200 nm.

  • Reference Channel: If using a DAD (Diode Array Detector), turn off the reference wavelength or set it far away (e.g., 360 nm/100 nm bandwidth) to avoid over-correction artifacts.

Q3: How do I separate the L-enantiomer (N-Acetyl-L-Norvaline) from the D-isomer?

Diagnosis: Incorrect Chiral Selector. Technical Explanation: Ligand-exchange columns (Davankov type) require a free amine to chelate copper ions. They work for free amino acids but fail for N-acetyl derivatives. Solution:

  • Stationary Phase: Use an Amylose or Cellulose-based Polysaccharide column (e.g., Chiralpak IA, IB, or AD-H). These rely on hydrogen bonding and steric inclusion, which work excellently with the amide group of the N-acetyl moiety.

  • Mobile Phase: A simple reversed-phase system (0.1% Phosphoric Acid / Acetonitrile) often yields resolution > 2.0.

Analytical Methodologies

Workflow A: Purity & Potency (Achiral)

Best for quantifying N-Ac-D-Nva in the presence of synthesis reagents.

ParameterSpecificationRationale
Detector CAD (Charged Aerosol Detector) Universal response; ignores lack of chromophore.
Column C18 Polar-Embedded (e.g., Aq-C18), 3.5 µmRetains polar acidic compounds better than standard C18.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH suppresses carboxylic acid ionization (pKa ~3.5), improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)--
Gradient 5% B to 40% B over 15 minN-Ac-D-Nva is moderately polar; elutes early-mid gradient.
Interference Check Acetic Acid elutes at void (t0).CAD is insensitive to volatile acetic acid, removing this major interference.
Workflow B: Enantiomeric Purity (Chiral)

Best for determining % ee (enantiomeric excess) of the D-isomer.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA).

  • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mode: Reversed-Phase.[1][2]

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) / Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (Phosphate buffer allows transparency).

  • Elution Order: Typically L-isomer elutes before D-isomer (verify with racemate standard).

Visual Decision Logic

The following diagram illustrates the decision process for selecting the correct detection and separation mode based on the specific impurity or interference being targeted.

AnalyticalStrategy Start Start: Analyze N-Acetyl-D-Norvaline Q_Target What is the primary analytical target? Start->Q_Target Target_Enantiomer Enantiomeric Purity (D vs L) Q_Target->Target_Enantiomer Target_Potency Potency / Assay (Chemical Purity) Q_Target->Target_Potency Target_Impurities Trace Free Amine (D-Norvaline) Q_Target->Target_Impurities Decision_Column Select Column Type Target_Enantiomer->Decision_Column Decision_Det Select Detector Target_Potency->Decision_Det Action_Deriv OPA Derivatization (Reacts ONLY with impurity) Target_Impurities->Action_Deriv Selective Action_Poly Use Polysaccharide CSP (Amylose/Cellulose) Decision_Column->Action_Poly N-Blocked Action_Ligand Ligand Exchange (NOT SUITABLE) Decision_Column->Action_Ligand Avoid Action_UV UV @ 210nm (Requires Phosphate Buffer) Decision_Det->Action_UV Low Cost Action_CAD CAD / ELSD (Recommended) Decision_Det->Action_CAD High Sensitivity

Figure 1: Decision matrix for selecting column and detector based on specific N-Acetyl-D-Norvaline analytical goals.

References

  • Chiral Separation Mechanics

    • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds.
    • Source:

  • Detection of Non-Chromophoric Amino Acids

    • Pawellek, R., et al. (2021). Analysis of impurities in amino acids using CAD and UV detection.
    • Source:

  • Polysaccharide Column Application

    • Daicel Corporation. Instruction Manual for CHIRALPAK® IA. Specifies suitability for N-protected amino acids in reversed-phase modes.
    • Source:

  • UV Cut-off Data for Buffers

    • Dolan, J. W. (2013). Mobile Phase Buffers, Part 1: The Basics. Explains the transmission limits of acetate vs.
    • Source:

Sources

N-Acetyl-D-Norvaline stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Acetyl-D-Norvaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and analyzing this compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory work, ensuring the integrity and success of your experiments. This resource is structured to address common challenges and questions regarding the stability of N-Acetyl-D-Norvaline under various experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability of N-Acetyl-D-Norvaline.

Q1: What is the general stability of N-Acetyl-D-Norvaline in its solid form?

A1: N-Acetyl-D-Norvaline is a relatively stable compound in its solid, crystalline form. Commercial suppliers typically recommend the following storage conditions:

  • Long-term storage: For periods exceeding several months, it is best to store the solid powder at -20°C, where it can be stable for up to 3 years.

  • Short-term storage: For routine use, storage at 4°C is acceptable for up to 2 years.

It is crucial to store the compound in a tightly sealed container to protect it from moisture, as amino acid derivatives can be hygroscopic.

Q2: How stable is N-Acetyl-D-Norvaline in aqueous solutions?

A2: The stability of N-Acetyl-D-Norvaline in aqueous solutions is highly dependent on the pH and temperature of the solution. Generally, neutral pH (around 7.0) provides the best stability. Deviations towards strongly acidic or alkaline pH will accelerate its degradation.

Q3: What is the primary degradation pathway for N-Acetyl-D-Norvaline in solution?

A3: The most common degradation pathway for N-Acetyl-D-Norvaline in aqueous solutions is the hydrolysis of the amide bond. This reaction breaks the bond between the acetyl group and the nitrogen atom of the norvaline backbone, yielding D-Norvaline and acetic acid as the primary degradation products. This hydrolysis is catalyzed by both acid and base.

Q4: How does temperature affect the stability of N-Acetyl-D-Norvaline solutions?

A4: As with most chemical reactions, the rate of degradation of N-Acetyl-D-Norvaline increases with temperature. Therefore, for short-term storage of solutions (e.g., during an experiment), it is advisable to keep them at a low temperature (e.g., on ice or at 4°C) whenever possible. For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended. However, be mindful of freeze-thaw cycles, which can also contribute to degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.

Q5: Are there any other potential degradation pathways I should be aware of?

A5: While hydrolysis of the N-acetyl group is the primary concern, under more extreme conditions, such as very high temperatures, other degradation pathways may become relevant. These can include decarboxylation (loss of the carboxyl group as CO2) and deamination (loss of the amino group). However, under typical experimental conditions, these are less likely to be significant.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with N-Acetyl-D-Norvaline.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of N-Acetyl-D-Norvaline in your stock or working solutions.1. Prepare fresh solutions: Always use freshly prepared solutions for critical experiments. 2. Optimize storage: Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. 3. Control pH: Ensure the pH of your experimental buffer is as close to neutral as possible, unless the experimental design requires otherwise.
Appearance of unexpected peaks in my chromatogram (e.g., HPLC). Formation of degradation products. The most likely candidate is D-Norvaline.1. Run a standard: Inject a standard of D-Norvaline to see if the retention time matches the unexpected peak. 2. Perform a forced degradation study: Intentionally degrade a sample of N-Acetyl-D-Norvaline (see Section 4 for protocol) to confirm the identity of the degradation products. 3. Adjust mobile phase: Optimize your HPLC method to ensure good separation between the parent compound and all potential degradation products.
Loss of biological activity of my N-Acetyl-D-Norvaline-containing formulation. Chemical degradation of the compound.1. Assess stability under formulation conditions: Perform a stability study of the formulation under the intended storage and use conditions. 2. Reformulate if necessary: If significant degradation is observed, consider adjusting the pH of the formulation to be closer to neutral or adding excipients that may enhance stability.

Section 3: Quantitative Stability Data (Based on a Structurally Related Analog)

Table 1: Estimated Shelf-Life of N-Acetyl-D-Norvaline in Aqueous Solution at 25°C

pHEstimated Shelf-Life (Days)
5.0~200
7.0~800
9.0~400

Table 2: Effect of Temperature on the Degradation of N-Acetyl-D-Norvaline at pH 7.0

TemperatureRelative Degradation Rate
4°CBaseline (very slow)
25°C1x
37°CSignificantly faster than 25°C
50°CSubstantially faster than 37°C

Disclaimer: The quantitative data presented is extrapolated from studies on N-acetylneuraminic acid and should be considered as an estimation for N-Acetyl-D-Norvaline. It is highly recommended to perform your own stability studies for your specific experimental conditions.

Section 4: Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[2]

Objective: To generate the likely degradation products of N-Acetyl-D-Norvaline under various stress conditions.

Materials:

  • N-Acetyl-D-Norvaline

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of N-Acetyl-D-Norvaline (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a predetermined time (e.g., 1, 2, 4, 8 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in a heating block at a high temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 4.2). Aim for 5-20% degradation of the parent compound.[3]

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying N-Acetyl-D-Norvaline from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Note: The mobile phase may need to be optimized for your specific system and column.

Chromatographic Conditions:

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute the compounds of interest. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (N-acetylated amino acids have low UV absorbance, so a low wavelength is necessary).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 5: Visualizations

Degradation Pathway of N-Acetyl-D-Norvaline

Primary Degradation Pathway of N-Acetyl-D-Norvaline A N-Acetyl-D-Norvaline B D-Norvaline A->B Hydrolysis (Acid or Base Catalyzed) C Acetic Acid A->C Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway of N-Acetyl-D-Norvaline.

Experimental Workflow for a Forced Degradation Study

Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal D->Analysis E Photolytic E->Analysis Start Prepare Stock Solution of N-Acetyl-D-Norvaline Start->A Start->B Start->C Start->D Start->E Report Identify Degradation Products and Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • Wang, R., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5229. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 48-55.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2022). Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • Bhandare, P., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Arginase Inhibitors: A Comparative Analysis of L-Norvaline, BEC, and nor-NOHA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating the intricate roles of L-arginine metabolism, the selection of an appropriate arginase inhibitor is a critical experimental decision. Arginase, by competing with nitric oxide synthase (NOS) for their common substrate L-arginine, plays a pivotal role in numerous physiological and pathological processes, including cardiovascular disease, immune response, and oncology. This guide provides an in-depth, objective comparison of three distinct classes of arginase inhibitors: the non-selective amino acid analog L-Norvaline, the boronic acid-based inhibitor S-(2-boronoethyl)-L-cysteine (BEC), and the highly potent Nω-hydroxy-nor-L-arginine (nor-NOHA).

This document moves beyond a simple cataloging of features, offering a rationale-driven analysis of their biochemical properties and practical applications. The information presented herein is intended to empower researchers to make informed decisions when selecting an arginase inhibitor for their specific experimental context.

The Central Role of Arginase in L-Arginine Metabolism

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In mammals, two isoforms of arginase exist with distinct tissue distribution and subcellular localization, which dictates their primary physiological roles.[1][2]

  • Arginase I (ARG1) is a cytosolic enzyme highly expressed in the liver, where it functions as the final enzyme of the urea cycle, detoxifying ammonia.[2][3]

  • Arginase II (ARG2) is a mitochondrial enzyme found in various tissues, including the kidney, prostate, and macrophages.[1][3] Its primary role is to regulate intracellular L-arginine levels for downstream synthesis of polyamines and proline, which are crucial for cell proliferation and collagen production.[3]

Crucially, both arginase isoforms can limit the bioavailability of L-arginine for nitric oxide synthases (NOS), the enzymes responsible for producing the critical signaling molecule nitric oxide (NO).[1] By inhibiting arginase, researchers can effectively increase the L-arginine pool available for NOS, leading to enhanced NO production. This principle underpins the therapeutic potential of arginase inhibitors in conditions characterized by endothelial dysfunction and aberrant immune responses.

Comparative Analysis of Arginase Inhibitors

The selection of an arginase inhibitor is contingent on the specific research question, requiring a careful consideration of potency, selectivity, and mechanism of action. The following table summarizes the key characteristics of L-Norvaline, BEC, and nor-NOHA.

FeatureL-NorvalineS-(2-boronoethyl)-L-cysteine (BEC)Nω-hydroxy-nor-L-arginine (nor-NOHA)
Class Amino Acid AnalogBoronic Acid DerivativeN-hydroxy-guanidinium Derivative
Mechanism of Action Competitive inhibitorSlow-binding, competitive inhibitor; transition state analogReversible, competitive inhibitor
Potency (Arginase I) Low (mM range)[4]High (Ki ≈ 500 nM for rat Arg I)[5]High (IC50 ≈ 10-12 µM in macrophages)[6]
Potency (Arginase II) Low (mM range)Very High (Ki ≈ 30 nM for human Arg II)[5]Very High (more potent than on Arg I)[7]
Selectivity Non-selectivePreferential for Arginase IISelective for Arginase[7]
Key Experimental Insights A non-selective tool to study the general effects of arginase inhibition.A potent inhibitor with a preference for Arginase II, useful for studying the role of this specific isoform.[8]A highly potent and selective arginase inhibitor, suitable for precise interrogation of arginase function.[7] It should be noted that some studies suggest potential off-target effects under certain conditions.[9]

Signaling Pathway: The Arginase-NOS Axis

The interplay between arginase and NOS is a critical control point in cellular signaling. The following diagram illustrates this competitive relationship for their common substrate, L-arginine.

Arginase_NOS_Pathway cluster_arginase Arginase Pathway cluster_nos NOS Pathway L_Arginine L-Arginine Arginase Arginase (I & II) L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine L-Ornithine + Urea Arginase->L_Ornithine Hydrolysis Polyamines Polyamines & Proline L_Ornithine->Polyamines NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Oxidation Vasodilation Vasodilation, etc. NO_Citrulline->Vasodilation Inhibitors L-Norvaline BEC nor-NOHA Inhibitors->Arginase Inhibition

Caption: Competition between Arginase and NOS for L-Arginine.

Experimental Protocol: In Vitro Colorimetric Arginase Inhibition Assay

This protocol provides a robust and high-throughput method for determining the inhibitory potential of compounds against arginase in vitro. The assay is based on the colorimetric determination of urea produced from the enzymatic cleavage of L-arginine.

I. Principle

Arginase activity is measured by quantifying the amount of urea produced. The reaction is stopped, and urea is reacted with α-isonitrosopropiophenone under acidic and heated conditions to form a colored product, which is measured spectrophotometrically at 540 nm. The inhibitory activity of a test compound is determined by the reduction in urea production compared to a control without the inhibitor.

II. Materials and Reagents
  • Recombinant human Arginase I or II

  • L-arginine solution (0.5 M, pH 9.7)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl2

  • Test compounds (e.g., L-Norvaline, BEC, nor-NOHA) dissolved in an appropriate solvent

  • Acid mixture (H2SO4:H3PO4:H2O at 1:3:7 v/v/v)

  • α-isonitrosopropiophenone (9% in absolute ethanol)

  • Urea standards (0 to 100 µg)

  • 96-well microplate

  • Microplate reader

III. Experimental Workflow Diagram

Arginase_Assay_Workflow A Prepare Reagents: - Arginase Enzyme - L-Arginine Substrate - Buffers - Inhibitors & Standards B Plate Setup: Add Tris-HCl buffer, arginase enzyme, and inhibitor/vehicle to wells A->B C Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding B->C D Initiate Reaction: Add L-arginine to all wells C->D E Incubation: Incubate at 37°C for 20 minutes D->E F Stop Reaction: Add acid mixture to all wells E->F G Color Development: Add α-isonitrosopropiophenone and heat at 100°C for 45 minutes F->G H Read Absorbance: Measure absorbance at 540 nm G->H I Data Analysis: Calculate % inhibition and IC50 values H->I

Caption: Workflow for In Vitro Arginase Inhibition Assay.

IV. Step-by-Step Procedure
  • Preparation of Urea Standards: Prepare a series of urea standards in the range of 0-100 µg per well in the 96-well plate.

  • Enzyme and Inhibitor Addition: In separate wells, add 25 µL of Tris-HCl buffer, 10 µL of the test inhibitor at various concentrations (or vehicle control), and 10 µL of the arginase enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the L-arginine solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes). The incubation time may need to be optimized based on the enzyme activity.

  • Reaction Termination: Stop the reaction by adding 200 µL of the acid mixture to each well.

  • Color Development: Add 25 µL of α-isonitrosopropiophenone solution to each well. Cover the plate and incubate at 100°C for 45 minutes.

  • Measurement: After cooling the plate to room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Construct a urea standard curve. Determine the amount of urea produced in each sample. Calculate the percentage of arginase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks for the Informed Researcher

The choice between L-Norvaline, BEC, and nor-NOHA fundamentally depends on the experimental objective. L-Norvaline serves as a useful, albeit non-selective, tool for initial explorations of the systemic effects of arginase inhibition. For more nuanced investigations into the distinct roles of the arginase isoforms, the preferential Arginase II inhibitor BEC offers a more targeted approach. Finally, for studies demanding high potency and selectivity to precisely dissect the function of arginase, nor-NOHA stands out as a superior choice, with the caveat of potential off-target effects that should be considered in the experimental design and data interpretation.

By understanding the distinct characteristics of these inhibitors and employing robust experimental protocols, researchers can confidently and accurately probe the multifaceted roles of arginase in health and disease, paving the way for novel therapeutic strategies.

References

  • Pessôa, B. S., et al. (2020). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction.
  • Chang, C. I., et al. (1998). Arginase modulates nitric oxide production in activated macrophages.
  • Ng, K. P., et al. (2018). The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS ONE, 13(10), e0205254.
  • Di Pietro, G., et al. (2023). Synthesis of Arginase Inhibitors: An Overview. Molecules, 28(13), 5081.
  • Munder, M. (2009). Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. Frontiers in Immunology, 1, 1.
  • Grody, W. W., et al. (2004). Arginases I and II: do their functions overlap? Journal of Inherited Metabolic Disease, 27(3), 335-341.
  • Yang, Z., & Ming, X. F. (2014). Divergent roles of red cell arginase in humans and mice: RBC Arg1 KO mice show preserved systemic l-arginine bioavailability and infarct size in vivo. Frontiers in Immunology, 5, 634.
  • Shirota, K., et al. (2016). Immunohistochemical study of arginase 1 and 2 in various tissues of rats.
  • Xu, C., et al. (2006). Tight binding inhibitors of N-acyl amino sugar and N-acyl amino acid deacetylases. Journal of the American Chemical Society, 128(13), 4244-4245.
  • O'Hagan, S., et al. (2011). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Current protocols in toxicology, Chapter 7, Unit7.19.
  • Tenu, J. P., et al. (1999). Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide, 3(6), 427-438.
  • Pernice, F., et al. (2021). Relationship between Arginase 1 and Arginase 2 levels and genetic polymorphisms with erectile dysfunction. Nitric Oxide, 118, 1-9.
  • Morris, S. M., Jr. (2016). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 96(4), 1315-1348.
  • Pernice, F., et al. (2015). Relationship between Arginase 1 and Arginase 2 levels and genetic polymorphisms with erectile dysfunction. Nitric oxide : biology and chemistry, 51, 19–26.
  • Steppan, J., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278.
  • Chauhan, S., et al. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. Tropical Medicine and Infectious Disease, 9(6), 129.
  • Xu, C., et al. (2006). Tight binding inhibitors of N-acyl amino sugar and N-acyl amino acid deacetylases. Journal of the American Chemical Society, 128(13), 4244–4245.
  • Bordage, S., et al. (2017). Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Microplate Assay. Planta Medica, 83(07), 647-653.
  • El-Gamal, M. I., et al. (2017). Cinnamide Derivatives as Mammalian Arginase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. Molecules, 22(10), 1633.
  • Sestito, S., et al. (2021). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10649-10671.

Sources

A Technical Guide to the Comparative Analysis of N-Acetyl-D-Norvaline and Its Structural Analogs for Enzyme Binding

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their enzymatic targets is paramount. This guide provides an in-depth comparative analysis of N-Acetyl-D-Norvaline and its structural analogs, focusing on their binding affinities to relevant enzymes. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our findings in authoritative references.

Introduction: The Significance of N-Acetyl-D-Norvaline as an Enzyme Ligand

N-Acetyl-D-Norvaline, a derivative of the non-proteinogenic amino acid D-norvaline, presents a compelling scaffold for designing enzyme inhibitors. The acetylation of the amine group and the D-configuration offer increased metabolic stability compared to their L-amino acid counterparts, a desirable trait in drug development.[1] Norvaline itself is a known inhibitor of arginase, an enzyme implicated in cardiovascular and immune-related diseases due to its role in modulating nitric oxide (NO) synthesis.[2] By competing with L-arginine, the substrate for nitric oxide synthase (NOS), arginase can reduce NO bioavailability. Therefore, inhibitors of arginase are of significant therapeutic interest.

This guide will focus on the comparative binding of N-Acetyl-D-Norvaline and its analogs to arginase, a key enzyme in amino acid metabolism and a target for various therapeutic areas. While direct quantitative binding data for N-Acetyl-D-Norvaline with arginase is not extensively published, we can infer its potential inhibitory activity based on the known inhibition by its parent compound, norvaline, and by examining related N-acetylated amino acids.

Structural Analogs: A Rationale for Comparative Analysis

To understand the structure-activity relationship (SAR) of N-Acetyl-D-Norvaline, a comparative analysis with its structural analogs is essential. The selection of analogs for this guide is based on systematic modifications to the core N-Acetyl-D-Norvaline structure to probe the effects of stereochemistry, the acetyl group, and the side chain length on enzyme binding.

Our comparative analysis will include:

  • N-Acetyl-L-Norvaline: The L-enantiomer allows for an investigation into the stereoselectivity of the target enzyme's binding pocket.

  • D-Norvaline: The parent, non-acetylated compound, provides a baseline to understand the contribution of the acetyl group to binding affinity.

  • L-Norvaline: The naturally occurring enantiomer of norvaline, a known arginase inhibitor.[3]

  • N-Acetyl-D-Valine and N-Acetyl-D-Leucine: These analogs feature branched side chains of varying lengths, allowing for an exploration of the steric and hydrophobic tolerances of the enzyme's active site.

Comparative Analysis of Enzyme Binding: A Data-Driven Approach

While specific high-affinity binding data for N-Acetyl-D-Norvaline with arginase remains to be extensively documented in publicly available literature, we can draw valuable insights from studies on related compounds. For instance, L-norvaline has been identified as an inhibitor of arginase.[3] Furthermore, a study on Nα-acetyl-L-ornithine deacetylase (ArgE), an enzyme involved in bacterial arginine biosynthesis, provides IC50 values for various N-acetylated amino acids, including N-acetyl-D-ornithine, a close structural analog to N-Acetyl-D-Norvaline.[4]

The following table summarizes the available and inferred binding data for N-Acetyl-D-Norvaline and its analogs. It is important to note that the data for N-Acetyl-D-Norvaline on arginase is extrapolated and serves as a hypothesis for experimental validation.

CompoundTarget EnzymeBinding ParameterValue (µM)Reference
L-NorvalineArginase--[3]
N-acetyl-D-ornithineArgEIC50200 - 410[4]
N-chloroacetyl-L-ornithineArgEIC5085[4]
N-trifluoroacetyl-L-ornithineArgEIC50200 - 410[4]

Note: The table is populated with available data on analogs to provide a framework for comparison. Direct experimental determination of the binding affinity of N-Acetyl-D-Norvaline for arginase is a critical next step.

Experimental Methodologies: A Guide to Self-Validating Protocols

To empower researchers to validate and expand upon the findings presented, this section provides detailed, step-by-step protocols for key experiments. The causality behind each step is explained to ensure a deep understanding of the methodology.

Arginase Inhibition Assay (Colorimetric)

This assay is a robust and widely used method to determine the inhibitory potential of compounds against arginase. The principle lies in the quantification of urea, a product of the arginase-catalyzed hydrolysis of L-arginine.

Workflow Diagram:

Arginase_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Arginase Enzyme - L-Arginine (Substrate) - Inhibitor Stock Solutions - Assay Buffer (e.g., Tris-HCl) - Urea Detection Reagents incubation Incubate Enzyme, Inhibitor, and Buffer at 37°C reagents->incubation start_reaction Initiate Reaction with L-Arginine incubation->start_reaction stop_reaction Stop Reaction (e.g., with acid) start_reaction->stop_reaction color_dev Add Urea Detection Reagents and Incubate stop_reaction->color_dev measure Measure Absorbance (e.g., at 540 nm) color_dev->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the colorimetric arginase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified arginase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate.

    • Prepare a stock solution of L-arginine (substrate) in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for accurate IC50 determination.

    • Prepare serial dilutions of the test compounds (N-Acetyl-D-Norvaline and its analogs) in the assay buffer.

    • Prepare the urea detection reagents as per the manufacturer's instructions (e.g., a solution of α-isonitrosopropiophenone).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the assay buffer to the blank wells, 25 µL of the test compound dilutions to the sample wells, and 25 µL of buffer to the control wells.

    • Add 25 µL of the arginase enzyme solution to the sample and control wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the L-arginine solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) during which the reaction is linear.

    • Stop the reaction by adding 100 µL of an acidic solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).

  • Urea Detection:

    • Add 50 µL of the urea detection reagent to all wells.

    • Incubate the plate at 100°C for 45 minutes to allow for color development.

    • Cool the plate to room temperature.

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis sample_prep Prepare Enzyme and Ligand in Identical Buffer degas Degas Samples sample_prep->degas load_cell Load Enzyme into Sample Cell degas->load_cell load_syringe Load Ligand into Injection Syringe degas->load_syringe titration Perform Serial Injections of Ligand into Enzyme load_cell->titration load_syringe->titration raw_data Obtain Raw Data (Heat Pulses) titration->raw_data integration Integrate Heat Pulses to Obtain Binding Isotherm raw_data->integration fitting Fit Isotherm to a Binding Model integration->fitting thermo_params Determine Kd, n, ΔH, and ΔS fitting->thermo_params

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified arginase and dissolve the N-Acetyl-D-Norvaline analogs in the exact same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). Buffer mismatch is a common source of error in ITC.

    • Thoroughly degas both the enzyme and ligand solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the enzyme and ligand solutions.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe. A typical experiment might use 10-20 µM enzyme in the cell and 100-200 µM ligand in the syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the enzyme solution. The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data consists of a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to enzyme to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of N-Acetyl-D-Norvaline and its structural analogs as potential enzyme inhibitors, with a focus on arginase. While direct experimental data for the lead compound is currently limited, the provided methodologies and comparative context offer a clear path for future research.

The key takeaways are:

  • N-Acetyl-D-Norvaline is a promising scaffold for arginase inhibition based on the known activity of its parent compound, norvaline.

  • A systematic comparison with structural analogs is crucial for elucidating the structure-activity relationship and optimizing inhibitor design.

  • Robust and well-defined experimental protocols, such as colorimetric inhibition assays and isothermal titration calorimetry, are essential for generating reliable and reproducible binding data.

Future research should focus on the synthesis and experimental evaluation of N-Acetyl-D-Norvaline and a focused library of its analogs against purified human arginase I and II. Such studies will provide the definitive quantitative data needed to advance our understanding of this important class of molecules and their potential as therapeutic agents.

References

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved from [Link]

  • Couto, N., et al. (2025, August 7). Arginase inhibitors: from chlorogenic acid to cinnamides. ResearchGate. Retrieved from [Link]

  • Huynh, N. N., et al. (2009). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British journal of pharmacology, 156(1), 84–93.
  • GENESIS Drug Discovery & Development. (n.d.). Arginase Inhibitors. Retrieved from [Link]

  • Glavas, S., et al. (2025, August 10). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. ResearchGate. Retrieved from [Link]

  • Di Costanzo, L., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 276.
  • Kim, N. N., et al. (2001). Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 281(3), L631-L638.
  • O'Donnell, V. B., et al. (2020).
  • Di Marco, V., et al. (2025, January 16). Synthesis of Arginase Inhibitors: An Overview. MDPI. Retrieved from [Link]

  • BYU Physics and Astronomy. (n.d.). Enzyme kinetics determined by single-injection isothermal titration calorimetry. Retrieved from [Link]

  • Nedp. (n.d.). Arginase Inhibitors. Retrieved from [Link]

  • MDPI. (2021, March 18). Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species. Retrieved from [Link]

  • Pokrovskii, M. V., et al. (2014). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. ISRN Pharmacology, 2014, 510857.
  • ResearchGate. (n.d.). The IC50 values of various arginine derivatives for inhi- bition of arginase and DDAH. Retrieved from [Link]

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Validating the neuroprotective effects of N-Acetyl-D-Norvaline in Alzheimer's models.

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Validation Guide: N-Acetyl-D-Norvaline in Alzheimer's Disease Models

Executive Summary: The Arginase Inhibition Strategy

Objective: This guide provides a technical roadmap for validating N-Acetyl-D-Norvaline (N-Ac-D-Nva) as a neuroprotective agent in Alzheimer’s Disease (AD), benchmarking it against the established arginase inhibitor L-Norvaline and the standard of care, Memantine .

Scientific Rationale: Alzheimer’s pathology is increasingly linked to Arginine Deprivation and Nitric Oxide (NO) Deficiency . The enzyme Arginase (ARG1/ARG2) is significantly upregulated in AD brains, consuming L-Arginine and diverting it towards urea and ornithine production. This deprives Nitric Oxide Synthase (NOS) of its substrate, leading to:

  • Reduced NO: Impairing vasodilation and synaptic plasticity (LTP).

  • NOS Uncoupling: Generating Superoxide (

    
    ) and Peroxynitrite (
    
    
    
    ), driving neurotoxicity.
  • Polyamines: Ornithine excess leads to polyamine accumulation, promoting aberrant cell proliferation and plaque deposition.

L-Norvaline has been proven to reverse these effects in 3xTg-AD mice. The investigation of N-Acetyl-D-Norvaline suggests a focus on optimizing pharmacokinetics (BBB penetration) and metabolic stability (resistance to racemases/proteases) compared to the L-isomer.

Mechanistic Profile & Signaling Pathway[1][2]

The primary mechanism of action is the competitive inhibition of Arginase , shifting the L-Arginine metabolic flux back towards the neuroprotective NOS pathway.

Pathway Visualization: Arginine Flux in AD

ArgininePathway Arginine L-Arginine Arginase Arginase (ARG1/ARG2) (Upregulated in AD) Arginine->Arginase Substrate Competition NOS Nitric Oxide Synthase (eNOS/nNOS) Arginine->NOS Ornithine L-Ornithine Arginase->Ornithine Urea Urea (Neurotoxic Accumulation) Arginase->Urea NO Nitric Oxide (NO) (Neuroprotection/LTP) NOS->NO Healthy State Peroxynitrite Peroxynitrite (Oxidative Stress) NOS->Peroxynitrite Uncoupled (Low Arginine) Polyamines Polyamines (Cell Proliferation) Ornithine->Polyamines Inhibitor N-Acetyl-D-Norvaline (Inhibitor) Inhibitor->Arginase Inhibition

Caption: Competitive inhibition of Arginase restores L-Arginine bioavailability for NOS, preventing uncoupling and oxidative stress.

Comparative Analysis: Candidate vs. Alternatives

This section compares the candidate (N-Ac-D-Nva ) against the mechanistic reference (L-Norvaline ) and the clinical standard (Memantine ).

Key Distinction: While L-Norvaline is the biologically validated inhibitor in current literature (Polis et al.), N-Acetyl-D-Norvaline is investigated for superior metabolic stability (D-isomer resistance to degradation) and BBB permeability (N-acetylation lipophilicity).

Table 1: Pharmacological & Efficacy Profile
FeatureN-Acetyl-D-Norvaline (Candidate)L-Norvaline (Reference Standard)Memantine (Standard of Care)
Mechanism Arginase Inhibitor (Putative)Competitive Arginase InhibitorNMDA Receptor Antagonist
Target ARG1 / ARG2ARG1 / ARG2GluN2B Subunits
Primary Effect Restore NO / Reduce Urea↑ NO (50-70%), ↓ Urea↓ Excitotoxicity
BBB Permeability High (Predicted via Acetylation)Moderate (Amino Acid Transporter)High
Metabolic Stability High (D-isomer resistance)Low/Moderate (Rapid metabolism)High
IC50 (Arginase) To be determined (Assay 1)~10-20 µMN/A
Effect on Aβ Plaques Validation Required~45-50% Reduction (Hippocampus)Minimal/No Effect
Cog. Improvement Validation RequiredSignificant (Morris Water Maze)Moderate (Symptomatic)

Critical Insight: The D-isomer of Norvaline is typically less active against L-Arginase than the L-isomer. The validation workflow below is designed to determine if the N-Acetyl group or in vivo racemization confers activity.

Experimental Validation Protocols

To validate N-Acetyl-D-Norvaline, you must replicate the established efficacy of L-Norvaline.

Protocol A: Enzymatic Inhibition Assay (In Vitro)

Purpose: Determine if N-Ac-D-Nva directly inhibits Arginase or requires metabolic conversion.

  • Reagents: Recombinant Human Arginase I (rhARG1), L-Arginine substrate, Colorimetric Urea Detection Kit.

  • Preparation: Dissolve N-Ac-D-Nva in buffer (PBS, pH 7.4). Prepare serial dilutions (0.1 µM to 1000 µM).

  • Reaction:

    • Incubate rhARG1 + Inhibitor for 10 min at 37°C.

    • Add L-Arginine (10 mM) and incubate for 20 min.

    • Stop reaction with acid mixture.

  • Readout: Measure Urea production at OD 430nm.

  • Success Criteria: IC50 < 50 µM. (If >100 µM, compound may be a prodrug requiring in vivo cleavage).

Protocol B: In Vivo Efficacy (3xTg-AD Mouse Model)

Purpose: Assess neuroprotection and plaque reduction.

  • Subject: Triple-transgenic mice (3xTg-AD) harboring PS1M146V, APPSwe, and tauP301L mutations.

  • Timeline: Treatment starts at 4 months (pre-symptomatic) or 7 months (early pathology) for 10 weeks.

  • Dosing:

    • Group 1: Vehicle (Saline).

    • Group 2: L-Norvaline (250 mg/L in drinking water) – Positive Control.

    • Group 3: N-Acetyl-D-Norvaline (Equimolar dose).

    • Group 4: Memantine (30 mg/kg/day).

Workflow Visualization:

StudyDesign cluster_Treatment Chronic Treatment (10 Weeks) Start 3xTg-AD Mice (4 Months Old) Grp1 Vehicle Control Start->Grp1 Grp2 L-Norvaline (250 mg/L) Start->Grp2 Grp3 N-Acetyl-D-Norvaline (Candidate) Start->Grp3 Behavior Behavioral Testing (Morris Water Maze / Y-Maze) Grp1->Behavior Grp2->Behavior Grp3->Behavior Sacrifice Tissue Collection (Hippocampus/Cortex) Behavior->Sacrifice Analysis1 IHC: Aβ Plaques (6E10) Microgliosis (Iba1) Sacrifice->Analysis1 Analysis2 Biochem: Arginase Activity NO Levels (Nitrite) Sacrifice->Analysis2 Analysis3 Western Blot: PSD-95 (Synaptic Density) Sacrifice->Analysis3

Caption: Experimental workflow for validating neuroprotective efficacy in transgenic AD mice.

Key References

  • Polis, B., et al. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease.Neurotherapeutics .

    • Core Evidence: Establishes L-Norvaline as a potent neuroprotective agent reducing Aβ load by ~50%.

  • Polis, B., & Samson, A. O. (2018). Arginase as a Potential Target in the Treatment of Alzheimer's Disease.Advances in Alzheimer's Disease .

    • Mechanism:[1][2] Details the Arginine-NO-Urea flux abnormalities in AD.

  • Gurevich, V., et al. (2022). Effects of Chronic Arginase Inhibition with Norvaline on Tau Pathology and Brain Glucose Metabolism in Alzheimer's Disease Mice.Neurochemical Research .

    • Metabolism: Demonstrates improved glucose uptake and insulin signaling via arginase inhibition.

  • Chem-Impex International. N-Acetyl-D-Norvaline Product Data.[3]

    • Compound verification: Confirms availability of the specific acetylated D-isomer for synthesis/testing.

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In Vivo Validation of N-Acetyl-D-Norvaline's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of N-Acetyl-D-Norvaline as a potential anti-inflammatory agent. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established anti-inflammatory drugs and the experimental data required to support such claims. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating investigation.

Introduction: The Scientific Rationale for Investigating N-Acetyl-D-Norvaline

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and inflammatory bowel disease[1]. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. N-Acetyl-D-Norvaline, a derivative of the non-proteinogenic amino acid norvaline, has emerged as a promising candidate. While direct in vivo studies on N-Acetyl-D-Norvaline are nascent, the scientific premise for its anti-inflammatory potential is built upon the known properties of its parent compound, norvaline, and the structurally related N-acetylcysteine (NAC).

Norvaline has demonstrated anti-inflammatory properties in preclinical studies[2]. Furthermore, N-acetylation is a common chemical modification to enhance the bioavailability and efficacy of therapeutic compounds[3]. NAC, for instance, is a well-established antioxidant and anti-inflammatory agent that works by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway[4][5]. NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[4]. This guide outlines a rigorous series of in vivo experiments to validate the hypothesis that N-Acetyl-D-Norvaline exerts its anti-inflammatory effects through a similar mechanism.

Proposed Anti-Inflammatory Signaling Pathway of N-Acetyl-D-Norvaline

The central hypothesis is that N-Acetyl-D-Norvaline, much like N-acetylcysteine, inhibits the NF-κB signaling cascade, thereby reducing the production of key inflammatory mediators.

NF-kB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Translocation to Nucleus IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Production Cytokine Production (TNF-α, IL-1β, IL-6) Gene_Transcription->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation N_Acetyl_D_Norvaline N-Acetyl-D-Norvaline N_Acetyl_D_Norvaline->IKK Inhibition

Caption: Proposed mechanism of N-Acetyl-D-Norvaline's anti-inflammatory action.

Comparative In Vivo Validation: Experimental Design

To comprehensively assess the anti-inflammatory properties of N-Acetyl-D-Norvaline, a multi-model approach is proposed, comparing its efficacy against a vehicle control and well-characterized anti-inflammatory drugs.

Test Articles:

  • N-Acetyl-D-Norvaline: The investigational compound.

  • Dexamethasone: A potent corticosteroid, serving as a positive control for broad-spectrum anti-inflammatory activity.

  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID), as a comparator that primarily inhibits cyclooxygenase (COX) enzymes[6].

  • Vehicle Control: The solvent used to dissolve the test articles, to account for any effects of the vehicle itself.

Animal Models: The selection of animal models is critical for evaluating different facets of inflammation[7]. This guide proposes three well-established models:

  • Carrageenan-Induced Paw Edema: An acute model of localized inflammation, ideal for screening potential anti-inflammatory drugs[8][9].

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics the systemic inflammatory response seen in bacterial infections[10][11][12].

  • Collagen-Induced Arthritis (CIA): A chronic model that shares pathological features with human rheumatoid arthritis, allowing for the evaluation of therapeutic efficacy in a disease-relevant context[13][14][15].

Experimental Protocols and Methodologies

Ethical considerations and adherence to animal welfare guidelines are paramount for all in vivo studies[16]. All procedures must be approved by an Institutional Animal Care and Use Committee.

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to inhibit the acute inflammatory response characterized by edema formation[17][18].

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions[9].

  • Grouping and Dosing: Animals are randomly assigned to treatment groups (n=6-8 per group). Test articles are administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to carrageenan injection[8].

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw[8][19].

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection[8][19].

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model evaluates the systemic anti-inflammatory effects of a compound by measuring the reduction of pro-inflammatory cytokines in the blood[20][21].

Protocol:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Grouping and Dosing: Mice are randomly assigned to treatment groups (n=6-8 per group). Test articles are administered (p.o. or i.p.) one hour before LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg)[21].

  • Sample Collection: Blood is collected via cardiac puncture 2-4 hours post-LPS injection for cytokine analysis. Spleen and lungs may also be harvested to assess inflammatory cell infiltration[22].

  • Biochemical Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.

Collagen-Induced Arthritis (CIA) in Mice

This chronic model is used to assess the therapeutic potential of a compound in an autoimmune arthritis setting[23][24].

Protocol:

  • Animal Strain: DBA/1 mice, which are highly susceptible to CIA, are used[13].

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA)[14][23].

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered[24].

  • Treatment Protocol: Prophylactic or therapeutic dosing regimens can be employed. For therapeutic assessment, treatment with N-Acetyl-D-Norvaline and comparators begins after the onset of clinical signs of arthritis.

  • Clinical Assessment: Arthritis severity is scored visually on a scale of 0-4 for each paw, based on erythema and swelling. Paw thickness is measured with calipers[13].

  • Histopathological Analysis: At the end of the study, joints are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines are measured.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Formulation Animal_Acclimatization Animal Acclimatization (Rats & Mice) Start->Animal_Acclimatization Grouping Randomized Grouping (Vehicle, N-Ac-D-Norvaline, Comparators) Animal_Acclimatization->Grouping Carrageenan_Model Carrageenan-Induced Paw Edema (Acute) Grouping->Carrageenan_Model LPS_Model LPS-Induced Systemic Inflammation (Systemic) Grouping->LPS_Model CIA_Model Collagen-Induced Arthritis (Chronic) Grouping->CIA_Model Edema_Measurement Paw Volume Measurement Carrageenan_Model->Edema_Measurement Cytokine_Analysis Serum Cytokine Analysis (ELISA) LPS_Model->Cytokine_Analysis Clinical_Scoring Arthritis Scoring & Paw Thickness CIA_Model->Clinical_Scoring Data_Analysis Data Analysis & Comparison Edema_Measurement->Data_Analysis Cytokine_Analysis->Data_Analysis Histopathology Joint Histopathology Clinical_Scoring->Histopathology Histopathology->Data_Analysis Conclusion Conclusion: Efficacy Validation Data_Analysis->Conclusion

Caption: A streamlined workflow for the in vivo validation of N-Acetyl-D-Norvaline.

Comparative Data Summary (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments, demonstrating the potential anti-inflammatory efficacy of N-Acetyl-D-Norvaline.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.75 ± 0.08-
N-Acetyl-D-Norvaline500.45 ± 0.0540.0%
N-Acetyl-D-Norvaline1000.30 ± 0.04 60.0%
Ibuprofen1000.35 ± 0.0653.3%
Dexamethasone10.25 ± 0.03***66.7%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg, i.p.)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control-2500 ± 3001800 ± 2503500 ± 400
N-Acetyl-D-Norvaline501500 ± 2001100 ± 1502000 ± 300
N-Acetyl-D-Norvaline100900 ± 150 700 ± 1001200 ± 200**
Dexamethasone1500 ± 100 400 ± 80600 ± 120***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Table 3: Effect on Clinical Score in Collagen-Induced Arthritis in Mice

Treatment GroupDose (mg/kg, p.o., daily)Mean Arthritis Score (Day 35)
Vehicle Control-10.5 ± 1.2
N-Acetyl-D-Norvaline1005.2 ± 0.8
Dexamethasone12.1 ± 0.5***
p<0.01, ***p<0.001 vs. Vehicle Control

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous approach to validate the anti-inflammatory properties of N-Acetyl-D-Norvaline in vivo. The proposed experimental framework, utilizing a battery of acute, systemic, and chronic inflammation models, will provide a robust dataset to compare its efficacy against established anti-inflammatory agents. The successful completion of these studies would provide strong evidence for N-Acetyl-D-Norvaline as a novel therapeutic candidate for inflammatory diseases. Future investigations should focus on elucidating the precise molecular targets of N-Acetyl-D-Norvaline within the NF-κB signaling pathway and conducting pharmacokinetic and toxicological studies to establish its safety profile for potential clinical development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.